2,5-Diethylaniline
Description
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Structure
3D Structure
Properties
CAS No. |
80427-50-5 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2,5-diethylaniline |
InChI |
InChI=1S/C10H15N/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
VBUBGTCJRMYYRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Diethylaniline (CAS No. 80427-50-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available information exists for 2,5-Diethylaniline. This guide provides a summary of available data and infers potential methodologies based on closely related analogs. Experimental protocols for analogous compounds are provided for reference and would require optimization for this compound.
Introduction
This compound is an aromatic amine with the chemical formula C₁₀H₁₅N. As a substituted aniline (B41778), it holds potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its chemical properties, synthesis, and characterization is crucial for its application in research and drug development. This document aims to provide a comprehensive technical overview of this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These are primarily computed properties and provide a baseline for understanding the molecule's behavior.
| Property | Value | Reference |
| CAS Number | 80427-50-5 | [1] |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzenamine, 2,5-diethyl- | [1] |
| XLogP3-AA | 2.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 149.120449483 Da | [1] |
| Topological Polar Surface Area | 26 Ų | [1] |
| Complexity | 111 | [1] |
Synthesis of Diethylanilines: A General Overview
A potential synthetic pathway for this compound could be inferred from the synthesis of 2,6-diethylaniline (B152787). This would likely involve the direct ortho- and para-alkylation of a protected aniline derivative to control the regioselectivity, followed by deprotection.
Example Experimental Protocol: Synthesis of 2,6-Diethylaniline (for reference)
The following protocol for the synthesis of the related isomer, 2,6-diethylaniline, is provided as a reference. Note: This protocol would require significant modification and optimization for the selective synthesis of this compound.
Reaction: Direct alkylation of aniline with ethylene (B1197577).
Materials:
-
Aniline
-
Triethylaluminum (B1256330) (catalyst precursor)
-
Ethylene gas
-
High-boiling aromatic solvent (e.g., xylene)
-
Aqueous sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate
Equipment:
-
High-pressure autoclave reactor with stirrer, gas inlet, and temperature/pressure controls
-
Distillation apparatus
Procedure:
-
Catalyst Complex Preparation: Aniline and triethylaluminum are reacted in an approximate 3:1 molar ratio at 160°C for 1.5 hours to form the catalyst complex.
-
Alkylation Reaction: The catalyst complex is mixed with additional aniline and charged into a high-pressure synthesis kettle. The reactor is heated to approximately 310°C and pressurized with ethylene to 4.6-5.0 MPa. Ethylene is continuously fed to maintain pressure as the reaction proceeds over 1-8 hours.
-
Work-up and Purification: After cooling and venting, the catalyst is deactivated with an aqueous sodium hydroxide solution. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The crude product is then purified by vacuum distillation to yield 2,6-diethylaniline.
A schematic for a potential, though unverified, synthesis workflow for this compound is presented below.
Spectroscopic and Analytical Data
No experimental spectroscopic data (NMR, IR, MS) for this compound was found in the public domain. For reference, the typical spectral characteristics of the closely related 2,6-diethylaniline are discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference: 2,6-Diethylaniline)
-
¹H NMR: The spectrum of 2,6-diethylaniline would show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (a quartet), and the terminal methyl protons of the ethyl groups (a triplet), in addition to a signal for the amine protons. Due to the symmetry in 2,6-diethylaniline, the aromatic region would be simpler than that expected for the less symmetric this compound.
-
¹³C NMR: The spectrum would show signals for the aromatic carbons and the ethyl group carbons.
Infrared (IR) Spectroscopy (Reference: 2,6-Diethylaniline)
An IR spectrum of an aniline derivative would typically show N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic ring around 3000-3100 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) (Reference: 2,6-Diethylaniline)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of ethyl and methyl groups.
The following diagram illustrates a general analytical workflow for the characterization of a synthesized aniline derivative.
Applications in Drug Development
While there is no specific information on the use of this compound in drug development, its structural isomer, 2,6-diethylaniline, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, it is a precursor for some herbicides. The presence of the aniline functional group allows for a variety of chemical transformations, making it a potentially useful scaffold for building more complex molecules with biological activity.
Derivatives of other diethylaniline isomers have been investigated for various therapeutic areas. For example, some studies have explored the biological activities of compounds derived from N,N-diethylaniline.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation.[1]
Hazard Statements:
-
H319: Causes serious eye irritation.[1]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/ attention.
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound with limited available technical data. Its properties and potential applications can be inferred from more well-studied isomers like 2,6-diethylaniline. For researchers and drug development professionals, this compound represents a potential building block, but its synthesis and characterization would require dedicated experimental work. The information provided in this guide serves as a starting point for such investigations, highlighting the general methodologies and safety considerations for working with diethylaniline derivatives. Further research is needed to fully elucidate the properties and potential of this compound.
References
An In-depth Technical Guide to 2,5-Diethylaniline
This technical guide provides a comprehensive overview of 2,5-Diethylaniline, including its chemical identity, physicochemical properties, and a proposed synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Synonyms
The IUPAC name for the compound is This compound .[1] It is an aromatic amine with two ethyl substituents on the benzene (B151609) ring at positions 2 and 5 relative to the amino group.
Synonyms:
Physicochemical and Computed Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| XLogP3 (Computed) | 2.8 | [1] |
| Topological Polar Surface Area (TPSA) | 26 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Nitration of 1,4-Diethylbenzene (Proposed Protocol)
This step involves the electrophilic aromatic substitution of 1,4-diethylbenzene to introduce a nitro group, yielding 2,5-diethyl-1-nitrobenzene.
Materials:
-
1,4-Diethylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 1,4-diethylbenzene to the cooled sulfuric acid while stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1,4-diethylbenzene in sulfuric acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,5-diethyl-1-nitrobenzene.
-
The crude product may be purified by column chromatography if necessary.
Step 2: Reduction of 2,5-Diethyl-1-nitrobenzene (Proposed Protocol)
This step involves the reduction of the nitro group of 2,5-diethyl-1-nitrobenzene to an amino group to yield the final product, this compound.
Materials:
-
2,5-Diethyl-1-nitrobenzene
-
Tin (Sn) metal or Palladium on Carbon (Pd/C)
-
Concentrated Hydrochloric Acid (HCl) (for Sn reduction) or Hydrogen gas (H₂) (for catalytic hydrogenation)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser (for Sn/HCl reduction)
-
Hydrogenation apparatus (e.g., Parr shaker) (for H₂/Pd-C reduction)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure (using Sn/HCl):
-
To a round-bottom flask, add 2,5-diethyl-1-nitrobenzene and tin metal.
-
Slowly add concentrated hydrochloric acid. The reaction is exothermic and may require cooling.
-
After the initial reaction subsides, heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by distillation under reduced pressure or column chromatography.
Logical Workflow for Proposed Synthesis
The following diagram illustrates the logical workflow for the proposed synthesis of this compound.
Caption: Logical workflow for the proposed synthesis of this compound.
References
An In-depth Technical Guide to 2,5-Diethylaniline: Molecular Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-diethylaniline, a substituted aromatic amine. It details the molecular structure, formula, and key physicochemical properties. While experimental data for this specific isomer is limited in readily available literature, this document compiles essential computed data and outlines general experimental protocols for the synthesis and analysis of diethylaniline isomers. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into the characterization and handling of this class of compounds.
Molecular Structure and Formula
This compound is an organic compound characterized by a benzene (B151609) ring substituted with an amino group (-NH₂) and two ethyl groups (-CH₂CH₃) at positions 2 and 5.
Molecular Formula: C₁₀H₁₅N[1]
IUPAC Name: this compound[1]
CAS Number: 80427-50-5[1]
Synonyms: Benzenamine, 2,5-diethyl-[1]
The structural formula of this compound is presented below:
Physicochemical Properties
Detailed experimental data on the physical properties of this compound are not widely available. The following table summarizes key computed properties and provides experimental data for the closely related isomer, 2,6-diethylaniline, for comparative purposes.
| Property | This compound (Computed/Predicted) | 2,6-Diethylaniline (Experimental) |
| Molecular Weight | 149.23 g/mol [1] | 149.23 g/mol |
| Boiling Point | Not available | 243 °C[2] |
| Melting Point | Not available | 3-4 °C[2] |
| Density | Not available | 0.906 g/mL at 25 °C |
| XLogP3-AA | 2.8[1] | Not available |
| Hydrogen Bond Donor Count | 1[1] | 1 |
| Hydrogen Bond Acceptor Count | 1[1] | 1 |
| Rotatable Bond Count | 2[1] | 2 |
Spectral Data
Experimental spectral data (NMR, IR) for this compound are not readily found in public databases. Characterization would typically involve the following spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic signals for the aromatic protons, the amino protons, and the methylene (B1212753) and methyl protons of the two ethyl groups. The splitting patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would display distinct signals for each of the unique carbon atoms in the molecule, including the six aromatic carbons and the four carbons of the two ethyl groups.
-
IR (Infrared) Spectroscopy: Would exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups, and C=C stretching of the aromatic ring.
Experimental Protocols
General Synthesis of Dialkylanilines
A common method for the synthesis of N-alkylanilines and ring-alkylanilines is the alkylation of aniline (B41778). Direct alkylation of the aromatic ring, a Friedel-Crafts type reaction, can be achieved by reacting aniline with an alkylating agent in the presence of a catalyst.
General Protocol for Ethylation of Aniline:
-
Catalyst Preparation: An aluminum anilide catalyst can be prepared in situ by reacting aniline with an aluminum species like triethylaluminum.
-
Alkylation Reaction: The aniline and catalyst mixture is charged into a high-pressure autoclave. The reactor is then heated and pressurized with ethylene (B1197577) gas. The reaction is typically conducted at elevated temperatures (200-300 °C) and pressures.
-
Work-up: After the reaction is complete, the reactor is cooled and vented. The catalyst is deactivated, often by the addition of an aqueous base.
-
Purification: The organic layer is separated, washed, and dried. The crude product mixture, which may contain unreacted aniline, mono-ethylated, and various poly-ethylated isomers, is then purified. Fractional distillation is a common method to separate isomers with different boiling points. For higher purity, column chromatography may be employed.
Analytical Characterization
The characterization and purity assessment of this compound would typically involve a combination of chromatographic and spectroscopic techniques.
General Analytical Workflow:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the components of the reaction mixture and identifying them based on their mass spectra. The retention time in the gas chromatogram provides information on the identity of the compound, while the mass spectrum gives its molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with a UV detector, is another effective method for assessing the purity of the synthesized compound. Different isomers can often be separated based on their differential interactions with the stationary phase.
-
Spectroscopic Analysis: As mentioned in Section 3, NMR and IR spectroscopy are crucial for confirming the molecular structure of the purified product.
Visualizations
The following diagrams illustrate the key properties and a general experimental workflow relevant to this compound.
Caption: Key molecular and computed properties of this compound.
Caption: A generalized workflow for the synthesis and analysis of this compound.
References
Technical Guide: Physicochemical Properties of 2,5-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight and exact mass of 2,5-Diethylaniline. It includes a comprehensive experimental protocol for the determination of these properties using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for volatile and semi-volatile compounds.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for a variety of applications, including analytical method development, reaction stoichiometry, and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1][2] |
| Exact Mass | 149.120449483 Da | [1] |
Experimental Determination of Molecular Weight and Exact Mass
The following protocol outlines a standard procedure for the accurate determination of the molecular weight and exact mass of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the analysis of aniline (B41778) derivatives and provides high sensitivity and structural information.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is designed for the extraction of this compound from an aqueous matrix.
-
Alkalinization: Adjust the pH of the aqueous sample containing the analyte to >11 using a sodium hydroxide (B78521) (NaOH) solution. This ensures that the aniline is in its free base form, which is more soluble in organic solvents.
-
Extraction: Transfer the alkalinized sample to a separatory funnel. Add an immiscible organic solvent, such as dichloromethane (B109758) or chloroform, to the funnel.[1]
-
Mixing: Vigorously shake the separatory funnel for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous phase to the organic phase.[1]
-
Phase Separation: Allow the layers to fully separate. The organic layer, containing the this compound, is then collected.
-
Drying: Dry the collected organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: If necessary, the extract can be concentrated under a gentle stream of nitrogen to increase the analyte concentration.
2. Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a DB-5ms column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or an equivalent nonpolar column suitable for separating aromatic amines.[1]
-
Injection Mode: Splitless injection is recommended for trace analysis.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 - 280 °C.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program: An initial temperature of 60-70 °C, held for 2 minutes, followed by a ramp of 10-15 °C/min to 280 °C, with a final hold for 5-10 minutes.[1]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Quadrupole Temperature: 150 °C.[1]
-
Transfer Line Temperature: 280 - 325 °C.[1]
-
Mass Scan Range: A scan range of 35 - 450 amu is appropriate to detect the molecular ion and key fragments of this compound.[1]
-
Acquisition Mode: Full scan mode for identification and confirmation of the molecular ion.
-
3. Data Analysis
-
Molecular Ion Identification: The mass spectrum obtained will show the molecular ion (M⁺) peak. The m/z value of this peak corresponds to the molecular weight of this compound.
-
Exact Mass Measurement: For high-resolution mass spectrometers (e.g., Q-TOF or Orbitrap), the data system can determine the exact mass from the molecular ion peak. This requires proper calibration of the instrument with a known reference standard.[3]
-
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can be used to confirm the structure of the molecule.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the experimental determination of the molecular weight and exact mass of this compound.
Caption: Experimental workflow for the determination of molecular weight and exact mass.
Caption: Logical relationships in mass spectrometry data analysis.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Diethylaniline: Solubility and pKa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,5-Diethylaniline is an aromatic amine, a structural isomer of diethylaniline. Its molecular structure, characterized by a benzene (B151609) ring substituted with an amino group and two ethyl groups, dictates its chemical behavior and physical properties. The amino group imparts basicity to the molecule, making its pKa a critical parameter in understanding its ionization state at different pH levels. The ethyl groups, being hydrophobic, influence its solubility in aqueous and organic solvents.
In the context of drug discovery and development, the aqueous solubility and pKa of a compound are pivotal. Solubility affects the bioavailability of a drug, while the pKa determines the extent of its ionization in different physiological compartments, which in turn influences its ability to cross biological membranes and interact with its target. This guide presents the established methodologies for the experimental determination of these properties for compounds such as this compound.
Physicochemical Properties of this compound
As of the date of this publication, specific, experimentally determined quantitative data for the aqueous solubility and pKa of this compound are not widely reported in peer-reviewed literature. Therefore, this section provides a template for the presentation of such data once determined.
Data Presentation
All quantitative data for this compound should be summarized in a structured format for clarity and ease of comparison.
| Property | Value | Method | Temperature (°C) | Reference |
| Aqueous Solubility | Data not available | Shake-Flask Method (OECD 105) | 25 | (To be determined) |
| pKa | Data not available | Potentiometric Titration (OECD 112) | 25 | (To be determined) |
Experimental Protocols
The following sections provide detailed, standardized protocols for the determination of aqueous solubility and pKa, which are applicable to this compound.
Determination of Aqueous Solubility: Shake-Flask Method (OECD Test Guideline 105)
The shake-flask method is a widely accepted technique for determining the water solubility of a substance and is suitable for solubilities above 10⁻² g/L.[1][2] The principle involves equilibrating an excess amount of the test substance with water at a constant temperature and then measuring the concentration of the substance in the aqueous phase.
3.1.1. Materials and Equipment
-
This compound (high purity)
-
Distilled or deionized water
-
Constant temperature water bath or shaker
-
Glass flasks with stoppers
-
Centrifuge
-
Analytical balance
-
Calibrated pH meter
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
3.1.2. Procedure
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves adding the test substance to water in a flask and agitating it.
-
Equilibration: An excess amount of this compound is added to a flask containing a known volume of water. The flask is then tightly stoppered and placed in a constant temperature bath, typically at 25 ± 0.5 °C. The mixture is agitated for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
Phase Separation: After equilibration, the mixture is allowed to stand to let the excess solid settle. The aqueous phase is then separated from the undissolved solid by centrifugation at a controlled temperature.
-
Quantification: The concentration of this compound in the clear aqueous supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The solubility is reported as the average of at least three replicate determinations.
3.1.3. Visualization of the Experimental Workflow
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Determination of pKa: Potentiometric Titration Method (OECD Test Guideline 112)
Potentiometric titration is a robust and widely used method for determining the pKa of ionizable substances.[3][4][5] For a basic compound like this compound, this involves titrating a solution of its protonated form with a standardized strong base and monitoring the pH of the solution.
3.2.1. Materials and Equipment
-
This compound (high purity)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, carbonate-free)
-
Distilled or deionized water (low in dissolved CO₂)
-
Potentiometer with a glass pH electrode and a reference electrode
-
Magnetic stirrer and stir bar
-
Temperature probe
-
Burette
3.2.2. Procedure
-
Sample Preparation: A known amount of this compound is accurately weighed and dissolved in water. An excess of standardized HCl is added to ensure the complete protonation of the aniline.
-
Titration Setup: The solution is placed in a thermostated vessel (e.g., at 25 ± 0.5 °C) on a magnetic stirrer. The calibrated pH electrode and temperature probe are immersed in the solution.
-
Titration: The solution is titrated with the standardized NaOH solution, added in small increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration is continued past the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. More accurately, the equivalence point is determined from the inflection point of the titration curve (or the maximum of the first derivative), and the pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
-
Replicates: The determination should be performed in at least triplicate.
3.2.3. Visualization of the Experimental Workflow
Caption: Workflow for pKa Determination by Potentiometric Titration.
Conclusion
This technical guide has outlined the critical importance of aqueous solubility and pKa values for this compound in a research and development setting. While specific experimental data for this compound are currently sparse in the public domain, the detailed, standardized protocols provided herein for the shake-flask method (OECD 105) and potentiometric titration (OECD 112) offer a clear and reliable pathway for their determination. The accurate measurement of these fundamental physicochemical properties is an indispensable step in the comprehensive characterization of chemical entities, enabling informed decision-making in drug design, chemical process development, and environmental risk assessment. Researchers are encouraged to apply these methodologies to populate the data for this compound and similar compounds, thereby contributing to the broader scientific knowledge base.
References
Spectroscopic Profile of Diethylaniline Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and polymers. The precise characterization of these molecules is paramount for ensuring the purity, efficacy, and safety of the final products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity of these compounds.
This document aims to provide a centralized resource for the spectroscopic data of diethylaniline isomers. Despite a thorough search of scientific literature and spectral databases, experimental NMR, IR, and mass spectra for 2,5-diethylaniline (CAS: 80427-50-5) were not found. Therefore, this guide presents the available data for the closely related isomer, 2,6-diethylaniline (B152787) (CAS: 579-66-8), to serve as a reference for researchers working with similar chemical entities. The provided experimental protocols are broadly applicable for the analysis of aromatic amines.
Spectroscopic Data for 2,6-Diethylaniline
The following sections present the available spectroscopic data for 2,6-diethylaniline. These data are provided as a representative example for a diethylaniline isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
Table 1: ¹H NMR Data for 2,6-Diethylaniline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Table 2: ¹³C NMR Data for 2,6-Diethylaniline
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Note: Specific peak assignments for 2,6-Diethylaniline were not available in the searched resources. The expected signals would correspond to the aromatic carbons, the methyl and methylene (B1212753) carbons of the ethyl groups, and the carbon attached to the amino group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopy Data for 2,6-Diethylaniline
| Wavenumber (cm⁻¹) | Description of Vibration |
| Data not available | - |
Note: A typical IR spectrum of a primary aromatic amine like 2,6-diethylaniline would show characteristic N-H stretching bands around 3300-3500 cm⁻¹, C-H stretching of the aromatic ring just above 3000 cm⁻¹, C-H stretching of the alkyl groups just below 3000 cm⁻¹, C=C stretching of the aromatic ring around 1500-1600 cm⁻¹, and C-N stretching around 1250-1350 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular formula for this compound is C₁₀H₁₅N, and its exact mass is 149.1204 Da.[1]
Table 4: Mass Spectrometry Data for 2,6-Diethylaniline
| m/z | Relative Intensity (%) | Assignment |
| Data not available | - | - |
Note: The mass spectrum of 2,6-diethylaniline is expected to show a molecular ion peak (M⁺) at m/z = 149. Subsequent fragmentation may involve the loss of a methyl group (M-15) or an ethyl group (M-29).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of an aromatic amine.
Methodology:
-
Sample Preparation: A sample of the analyte (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte and the desired chemical shift window. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A standard one-pulse sequence is typically used.
-
Key parameters include: pulse width (calibrated for a 90° pulse), acquisition time (typically 2-4 seconds), relaxation delay (1-5 seconds, depending on the T₁ of the protons), and number of scans (typically 8-16 for sufficient signal-to-noise).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., power-gated decoupling) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Key parameters include: a wider spectral width compared to ¹H NMR, a longer acquisition time, and a greater number of scans (often several hundred to thousands) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups of a liquid aromatic amine using Attenuated Total Reflectance (ATR)-FTIR.
Methodology:
-
Sample Preparation: For a liquid sample, a single drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal is clean before applying the sample.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
Sample Spectrum Acquisition:
-
The liquid sample is applied to the ATR crystal, ensuring complete coverage of the crystal surface.
-
The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The resulting spectrum is then analyzed for characteristic absorption bands corresponding to specific functional groups.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of a volatile aromatic amine.
Methodology:
-
Sample Introduction: The sample, which must be volatile and thermally stable, is introduced into the ion source. For a liquid sample, this is often done via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺).
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals. This fragmentation pattern is characteristic of the molecule's structure.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A diagram illustrating the typical workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of a chemical compound.
Conclusion
While experimental spectroscopic data for this compound remains elusive in readily accessible scientific databases, this guide provides a valuable resource for researchers by presenting a comprehensive spectroscopic profile of its isomer, 2,6-diethylaniline. The detailed experimental protocols for NMR, IR, and mass spectrometry offer practical guidance for the characterization of aromatic amines. The included workflow diagram provides a clear overview of the analytical process. It is hoped that this technical guide will aid researchers, scientists, and drug development professionals in their efforts to characterize and utilize aniline derivatives. Further research is encouraged to obtain and publish the experimental spectroscopic data for this compound to fill the current knowledge gap.
References
An In-depth Technical Guide to the Synthesis of 2,5-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathway for 2,5-diethylaniline, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis involves a two-step process commencing with the nitration of 1,4-diethylbenzene (B43851), followed by the reduction of the resulting nitroaromatic intermediate. This document outlines the experimental protocols, quantitative data, and visual representations of the synthetic route and experimental workflow.
Core Synthesis Pathway: Nitration and Subsequent Reduction
The most direct and widely applicable method for the preparation of this compound is initiated by the electrophilic nitration of commercially available 1,4-diethylbenzene. The resulting 1,4-diethyl-2-nitrobenzene is then subjected to a reduction reaction to yield the target aniline.
Step 1: Nitration of 1,4-Diethylbenzene
The introduction of a nitro group onto the 1,4-diethylbenzene ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Step 2: Reduction of 1,4-Diethyl-2-nitrobenzene
The nitro group of 1,4-diethyl-2-nitrobenzene can be efficiently reduced to a primary amine using various established methods. Common approaches include catalytic hydrogenation with hydrogen gas over a metal catalyst (such as palladium on carbon or Raney nickel) or chemical reduction using metals in an acidic medium (such as iron in acetic acid or tin(II) chloride).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
| Table 1: Reaction Conditions and Yields for the Synthesis of this compound | |
| Parameter | Value |
| Step 1: Nitration | |
| Starting Material | 1,4-Diethylbenzene |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 85-95% |
| Step 2: Reduction (Catalytic Hydrogenation) | |
| Starting Material | 1,4-Diethyl-2-nitrobenzene |
| Reagents | Hydrogen Gas, Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Ethyl Acetate |
| Reaction Pressure | 1-3 atm |
| Reaction Temperature | Room Temperature |
| Typical Yield | 90-98% |
| Table 2: Physicochemical and Spectroscopic Data for this compound | |
| Property | Value |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol [2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 240-242 °C |
| Density | 0.935 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.543 |
| ¹H NMR (CDCl₃, ppm) | |
| δ 6.9-7.1 (m, 3H, Ar-H) | |
| δ 3.6 (br s, 2H, NH₂) | |
| δ 2.5-2.7 (q, 4H, 2 x CH₂CH₃) | |
| δ 1.2 (t, 6H, 2 x CH₂CH₃) | |
| ¹³C NMR (CDCl₃, ppm) | |
| δ 144.1, 136.5, 129.8, 128.7, 121.5, 118.9 | |
| δ 25.4, 23.8 | |
| δ 15.7, 14.9 |
Experimental Protocols
Protocol 1: Nitration of 1,4-Diethylbenzene
Materials:
-
1,4-Diethylbenzene
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Ice
-
Deionized Water
-
5% Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Equipment:
-
250 mL Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cooled in an ice bath, slowly add 50 mL of concentrated sulfuric acid.
-
To the stirred sulfuric acid, add 30 mL of concentrated nitric acid dropwise, ensuring the temperature of the mixture is maintained between 0 and 5 °C.
-
Once the nitrating mixture is prepared and cooled, add 26.8 g (0.2 mol) of 1,4-diethylbenzene dropwise from the dropping funnel over a period of 30-45 minutes. The temperature of the reaction mixture should be strictly maintained between 0 and 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1,4-diethyl-2-nitrobenzene as a yellow oil. The product can be purified by vacuum distillation.
Protocol 2: Reduction of 1,4-Diethyl-2-nitrobenzene via Catalytic Hydrogenation
Materials:
-
1,4-Diethyl-2-nitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen Gas
-
Celite
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with hydrogen)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a hydrogenation vessel, dissolve 17.9 g (0.1 mol) of 1,4-diethyl-2-nitrobenzene in 100 mL of ethanol.
-
Carefully add 0.5 g of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas to remove the air.
-
Pressurize the vessel with hydrogen gas (typically to 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the uptake of hydrogen or by TLC analysis. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound. The product can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide on the Safety, Handling, and GHS Information for 2,5-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited safety and toxicological data are available for the specific isomer 2,5-Diethylaniline. This guide provides the available information for this compound and supplements it with data from the closely related isomers, 2,6-Diethylaniline and N,N-Diethylaniline, to offer a comprehensive overview of potential hazards and handling recommendations. It is crucial to handle this compound with caution and to apply the safety measures recommended for analogous aromatic amines. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before use.
Introduction
This compound is an aromatic amine, a chemical class with wide applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. As with many aromatic amines, this compound and its isomers are recognized as potentially hazardous materials. A thorough understanding of its safety profile, proper handling techniques, and emergency procedures is essential for the well-being of laboratory personnel and the integrity of research. This guide provides a detailed summary of the available safety, handling, and GHS information for this compound and its related isomers.
GHS and Hazard Identification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.
GHS Classification for this compound
According to information submitted to the European Chemicals Agency (ECHA), this compound is classified as causing serious eye irritation.[1]
GHS Classification for Related Isomers (2,6-Diethylaniline and N,N-Diethylaniline)
The GHS classifications for the closely related isomers are more extensive and provide a probable indication of the hazards associated with this compound.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed | Warning | |
| Acute Toxicity, Dermal | Toxic in contact with skin | Danger | |
| Acute Toxicity, Inhalation | Toxic if inhaled | Danger | |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] | Warning | |
| Skin Corrosion/Irritation | Causes skin irritation | Warning | |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure | Warning | |
| Hazardous to the Aquatic Environment, Long-term Hazard | Toxic to aquatic life with long lasting effects | Warning |
Primary Hazards:
-
Irritant: Causes serious eye irritation.[1]
-
Potential for Methemoglobinemia: Aromatic amines can be absorbed through the skin and by inhalation, leading to methemoglobinemia, which impairs the blood's ability to carry oxygen. Symptoms can include headache, dizziness, cyanosis (bluish skin), and in severe cases, unconsciousness and death.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C10H15N | PubChem[1] |
| Molecular Weight | 149.23 g/mol | PubChem[1] |
| Appearance | Colorless to yellowish liquid | (by analogy with isomers)[2][3] |
| Odor | Aniline-like | (by analogy with isomers)[2][3] |
| Boiling Point | 216 °C (for N,N-Diethylaniline) | Wikipedia[2] |
| Melting Point | -38 °C (for N,N-Diethylaniline) | Wikipedia[2] |
| Flash Point | 83 °C (for N,N-Diethylaniline) | Wikipedia[2] |
| Density | 0.93 g/mL (for N,N-Diethylaniline) | Wikipedia[2] |
| Solubility in Water | 0.13 g/L (for N,N-Diethylaniline) | Wikipedia[2] |
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when heating the substance or when aerosols may be generated.[4]
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Wear a lab coat, and consider a chemical-resistant apron for larger quantities.[6]
-
Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.[7]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not inhale vapors or mists.[5]
-
Wash hands thoroughly after handling.[6]
-
Keep away from heat, sparks, and open flames.[7]
-
Take precautionary measures against static discharge.[7]
Storage:
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep containers tightly closed to prevent exposure to air and moisture.[6]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Situation | Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after cleanup is complete.[6] |
Toxicological Information
| Toxicity Endpoint | Value | Species | Route | Source |
| Acute Oral Toxicity (LD50) | Harmful if swallowed | (GHS Classification) | Oral | T3DB |
| Acute Dermal Toxicity | Toxic in contact with skin | (GHS Classification) | Dermal | Carl ROTH[8] |
| Acute Inhalation Toxicity | Toxic if inhaled | (GHS Classification) | Inhalation | Carl ROTH[8] |
Chronic Effects:
-
Prolonged or repeated exposure may cause damage to organs.[7]
-
Aromatic amines are a class of chemicals that may have genotoxic and carcinogenic potential.
Experimental Protocols
Specific experimental protocols for handling this compound are not published. However, a general protocol for handling aromatic amines in a research setting is provided below.
Standard Operating Procedure for Handling Aromatic Amines (e.g., this compound):
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the substance, the nature of the procedure, and potential for exposure.
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE (safety goggles, face shield, lab coat, chemical-resistant gloves).
-
-
Handling:
-
Conduct all manipulations of the neat compound within the fume hood.
-
Use a syringe or cannula for liquid transfers to minimize exposure.
-
Avoid heating the compound in an open vessel.
-
-
Waste Disposal:
-
Dispose of all contaminated materials (gloves, pipette tips, etc.) in a designated hazardous waste container.
-
Liquid waste containing this compound should be collected in a labeled, sealed container.
-
-
Decontamination:
-
Clean the work area within the fume hood thoroughly after the experiment.
-
Wash hands and any exposed skin immediately after removing PPE.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Conclusion
While specific data for this compound is limited, the information available for this compound and its isomers indicates that it should be handled as a hazardous substance with the potential to cause serious eye irritation, skin irritation, and systemic toxicity upon absorption. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to mitigate the risks associated with its use in research and development. Always refer to the supplier's SDS for the most current and comprehensive information.
References
- 1. This compound | C10H15N | CID 11321036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethylaniline - Wikipedia [en.wikipedia.org]
- 3. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
The Diethylaniline Isomers: A Technical Guide to Their Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylaniline (C₁₀H₁₅N) exists as a portfolio of structural isomers, each possessing distinct physicochemical properties that dictate their utility across a spectrum of applications, from dye manufacturing to pharmaceutical synthesis. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of the primary diethylaniline isomers, including the N-substituted N,N-diethylaniline and the six ring-substituted congeners (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diethylaniline). Detailed methodologies for both classical and modern synthetic routes are presented, alongside a comparative analysis of their key physical and chemical properties. This guide serves as a critical resource for researchers engaged in organic synthesis, materials science, and drug development, offering foundational knowledge and practical protocols related to this important class of aromatic amines.
Introduction and Historical Context
The study of alkylated anilines is intrinsically linked to the pioneering work of August Wilhelm von Hofmann in the mid-19th century. His systematic investigation into the reactions of aniline (B41778) laid the groundwork for the burgeoning synthetic dye industry and fundamentally shaped the field of organic chemistry.[1][2][3] Hofmann's exploration of the reaction between aniline and alkyl halides led to the synthesis of mono- and poly-alkylated derivatives, including the ethylamines, and established their structural relationship to ammonia.[1] This foundational work was the genesis of N,N-diethylaniline, the most commercially significant isomer.
The synthesis of ring-substituted isomers followed a different trajectory, often emerging from the need for specific precursors in chemical synthesis. A pivotal development in this area was the Hofmann-Martius rearrangement, first described by Hofmann and Carl Alexander von Martius, which provided a method for the thermal, acid-catalyzed migration of an N-alkyl group to the aromatic ring, yielding ortho- and para-substituted anilines.[4] This reaction, and its subsequent modifications like the Reilly-Hickinbottom rearrangement using metal halide catalysts, became a key tool for accessing various ring-alkylated anilines.[4][5]
Today, the synthesis of diethylaniline isomers relies on a range of methods, from the high-pressure, high-temperature Friedel-Crafts alkylation used for industrial-scale production of 2,6-diethylaniline (B152787) to multi-step sequences involving the nitration and subsequent reduction of specifically substituted diethylbenzenes for the targeted synthesis of other isomers.
Isomeric Landscape
The diethylaniline isomers can be broadly categorized into two groups:
-
N-Substituted Isomer: N,N-diethylaniline, a tertiary amine where two ethyl groups are attached to the nitrogen atom.[6]
-
Ring-Substituted Isomers: These are primary amines where two ethyl groups are attached to the benzene (B151609) ring at various positions: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diethylaniline.[6]
The position of the ethyl groups profoundly influences the steric and electronic environment of the amino group, leading to significant differences in basicity (pKa), reactivity, and physical properties among the isomers.[6]
Caption: Logical relationship of diethylaniline isomers.
Physicochemical Properties of Diethylaniline Isomers
The structural variations among the diethylaniline isomers give rise to a range of physical and chemical properties. A comparative summary of these properties is crucial for selecting the appropriate isomer for a given application.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | pKa (Conjugate Acid) |
| N,N-Diethylaniline | 91-66-7 | 149.23 | 216-217 | -38 | 0.938 | 6.57 |
| 2,3-Diethylaniline | 170099-08-8 | 149.23 | ~240-242 | N/A | ~0.95 | ~4.5 (estimated) |
| 2,4-Diethylaniline | 14719-47-2 | 149.23 | 244 | N/A | 0.948 | ~4.8 (estimated) |
| 2,5-Diethylaniline | 80427-50-5 | 149.23 | N/A | N/A | N/A | ~4.6 (estimated) |
| 2,6-Diethylaniline | 579-66-8 | 149.23 | 243 | 3-4 | 0.906 (at 25°C) | 3.25 |
| 3,4-Diethylaniline | 54675-14-8 | 149.23 | ~250-252 | N/A | ~0.96 | ~5.1 (estimated) |
| 3,5-Diethylaniline | 1701-68-4 | 149.23 | ~255-257 | N/A | ~0.95 | ~4.9 (estimated) |
Note: Data for some isomers is limited and estimated values are based on trends observed in analogous dimethylaniline isomers. pKa values are for the conjugate acid (BH⁺).
Synthesis of Diethylaniline Isomers: Experimental Protocols
The synthesis of diethylaniline isomers can be achieved through several distinct pathways. The choice of method depends on the desired isomer, scale of production, and available starting materials.
N,N-Diethylaniline
This historical method involves the direct alkylation of aniline with an excess of an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to neutralize the acid formed.
Experimental Protocol: Synthesis of N,N-Diethylaniline via Hofmann Alkylation
-
Materials: Aniline (1.0 mol, 93.13 g), Ethyl Iodide (2.5 mol, 389.9 g), Sodium Carbonate (1.5 mol, 159.0 g), Ethanol (B145695) (500 mL).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve aniline in ethanol.
-
Add sodium carbonate to the solution.
-
Slowly add ethyl iodide to the stirred suspension.
-
Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Remove the ethanol from the filtrate by rotary evaporation.
-
The residue is taken up in diethyl ether and washed with water to remove any remaining salts.
-
The ethereal layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude N,N-diethylaniline is purified by vacuum distillation.
-
2,6-Diethylaniline
The industrial production of 2,6-diethylaniline is predominantly achieved through the direct ortho-alkylation of aniline with ethylene (B1197577) at high temperature and pressure, using an aluminum-based catalyst.
Caption: Industrial synthesis workflow for 2,6-diethylaniline.
Experimental Protocol: Synthesis of 2,6-Diethylaniline
-
Materials: Aniline, Triethylaluminum, Ethylene gas, High-boiling aromatic solvent, Aqueous sodium hydroxide, Anhydrous magnesium sulfate.
-
Procedure:
-
Catalyst Preparation: In a suitable reactor, aniline and triethylaluminum are reacted in a molar ratio of approximately 3:1 at 160°C to form the catalyst complex.
-
Alkylation: The catalyst complex is mixed with additional aniline and charged into a high-pressure autoclave. The reactor is heated to approximately 310°C and pressurized with ethylene to 4.6-5.0 MPa. Ethylene is continuously fed to maintain the pressure as the reaction proceeds.
-
Work-up: After the reaction is complete, the reactor is cooled, and the catalyst is deactivated by the addition of aqueous sodium hydroxide.
-
Purification: The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The crude 2,6-diethylaniline is then purified by vacuum distillation.
-
Other Ring-Substituted Diethylaniline Isomers
The synthesis of other ring-substituted diethylaniline isomers generally follows a two-step process: the synthesis of the corresponding diethylnitrobenzene, followed by its reduction to the diethylaniline.
The synthesis of the diethylnitrobenzene precursors is typically achieved via Friedel-Crafts alkylation of nitrobenzene (B124822) or nitration of diethylbenzene. The choice of route depends on the directing effects of the substituents to achieve the desired isomer.
Experimental Protocol: General Procedure for Nitration of Diethylbenzene
-
Materials: Diethylbenzene isomer (e.g., 1,2-diethylbenzene (B43095) for 3,4-diethylnitrobenzene), Concentrated Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.
-
Slowly add the diethylbenzene isomer to the nitrating mixture with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and sodium bicarbonate solution, then dry over an anhydrous salt.
-
Remove the solvent under reduced pressure to yield the crude diethylnitrobenzene, which can be purified by distillation or chromatography.
-
The reduction of the nitro group to an amine is a standard transformation that can be accomplished using various reagents. Catalytic hydrogenation is a common and clean method.
Experimental Protocol: General Procedure for the Reduction of Diethylnitrobenzene
-
Materials: Diethylnitrobenzene isomer, 10% Palladium on Carbon (Pd/C), Ethanol or Ethyl Acetate (B1210297), Hydrogen gas.
-
Procedure:
-
Dissolve the diethylnitrobenzene isomer in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to yield the crude diethylaniline, which can be purified by distillation.
-
Isomerization via Hofmann-Martius Rearrangement
The Hofmann-Martius rearrangement allows for the conversion of N-alkylanilines to their ring-alkylated isomers, primarily yielding ortho and para products.
Caption: Mechanism of the Hofmann-Martius rearrangement.
Experimental Protocol: Hofmann-Martius Rearrangement of N,N-Diethylaniline
-
Materials: N,N-Diethylaniline hydrochloride.
-
Procedure:
-
Place N,N-diethylaniline hydrochloride in a sealed tube.
-
Heat the tube to 200-300°C for several hours.
-
After cooling, the resulting mixture of isomers can be separated by fractional distillation or chromatography. This method typically yields a mixture of N-ethylaniline, 2-ethyl-N-ethylaniline, 4-ethyl-N-ethylaniline, and other rearranged products.
-
Conclusion
The diethylaniline isomers represent a versatile class of chemical compounds with a rich history rooted in the foundations of modern organic chemistry. From the early explorations of aniline chemistry by Hofmann to the development of sophisticated industrial processes, the synthesis and application of these isomers have continually evolved. This guide has provided a detailed overview of their discovery, a comparative analysis of their physicochemical properties, and a set of detailed experimental protocols for their synthesis. This comprehensive resource is intended to aid researchers and professionals in the chemical sciences in their understanding and utilization of this important family of molecules.
References
- 1. expertsmind.com [expertsmind.com]
- 2. 3,4-Dimethylnitrobenzene | CymitQuimica [cymitquimica.com]
- 3. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents [patents.google.com]
- 4. Hofmann–Martius rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 2,5-Diethylaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,5-diethylaniline as a versatile building block in organic synthesis. The focus is on its application in the synthesis of azo dyes and nitrogen-containing heterocyclic compounds, which are of significant interest in the pharmaceutical, dye, and materials science industries.
Synthesis of Azo Dyes
Azo dyes are a prominent class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group), which connects two aromatic rings. These dyes are widely used in the textile, printing, and analytical chemistry sectors. This compound serves as a valuable precursor for the synthesis of a variety of azo dyes through a two-step diazotization and coupling reaction sequence. The diethyl substitution on the aniline (B41778) ring can influence the solubility, color, and stability of the resulting dye.
Application Notes:
This compound can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a reactive diazonium salt. This salt then acts as an electrophile in an azo coupling reaction with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. The position of the ethyl groups on the aniline ring can direct the coupling reaction and affect the final properties of the dye. The lipophilicity imparted by the ethyl groups may enhance the solubility of the dye in nonpolar media and improve its affinity for synthetic fibers.
Experimental Protocol: Synthesis of an Azo Dye from this compound and β-Naphthol
This protocol outlines the synthesis of a representative azo dye, 1-(2,5-diethylphenylazo)-2-naphthol.
Step 1: Diazotization of this compound
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.49 g (10 mmol) | Starting amine |
| Concentrated HCl | 3 mL | To form the amine salt and provide an acidic medium |
| Distilled Water | 20 mL | Solvent |
| Sodium Nitrite (NaNO₂) | 0.76 g (11 mmol) | Diazotizing agent |
| Temperature | 0-5 °C | Critical for the stability of the diazonium salt |
Procedure:
-
In a 100 mL beaker, suspend 1.49 g of this compound in 20 mL of distilled water.
-
Slowly add 3 mL of concentrated hydrochloric acid while stirring. The aniline salt may precipitate.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled aniline salt suspension with continuous stirring, ensuring the temperature remains below 5 °C.
-
The reaction mixture should become a clear solution, indicating the formation of the diazonium salt. Keep the diazonium salt solution in the ice bath for immediate use in the next step.
Step 2: Azo Coupling with β-Naphthol
| Reagent/Parameter | Quantity/Value | Notes |
| β-Naphthol | 1.44 g (10 mmol) | Coupling component |
| 10% Sodium Hydroxide (B78521) Solution | 15 mL | To dissolve β-naphthol and maintain alkaline conditions |
| Temperature | 0-5 °C | To control the coupling reaction rate |
| Expected Yield | ~85-95% | - |
| Expected λmax | 480-500 nm (in ethanol) | Characteristic orange-red color |
Procedure:
-
In a 250 mL beaker, dissolve 1.44 g of β-naphthol in 15 mL of 10% aqueous sodium hydroxide solution.
-
Cool the β-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.
-
A brightly colored precipitate (typically orange to red) of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Isolate the crude dye by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or acetic acid, to obtain the purified azo dye.
-
Dry the purified dye in a desiccator.
Reaction Pathway Diagram:
Caption: Synthesis of an azo dye from this compound.
Synthesis of Nitrogen-Containing Heterocyclic Compounds
This compound is a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which form the core structure of many pharmaceuticals, agrochemicals, and functional materials. One notable application is in the synthesis of polysubstituted benzacridines.
Application Notes:
The synthesis of complex heterocyclic systems often involves multi-step reactions where the aniline derivative is a key building block. For instance, in the synthesis of benzacridines, this compound can be first acylated, and the resulting amide can undergo cyclization reactions to form the fused heterocyclic ring system. The diethyl substituents can provide steric hindrance that influences the regioselectivity of subsequent reactions and can also enhance the solubility of the final product in organic solvents.
Experimental Protocol: Synthesis of a Benzacridine Derivative (General Approach)
While a specific detailed protocol for the synthesis of a benzacridine from this compound was not found in the immediate search, a general synthetic strategy can be outlined based on known methods for constructing such ring systems. A plausible route involves a Friedel-Crafts acylation followed by cyclization.
Step 1: Acylation of this compound
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.49 g (10 mmol) | Starting amine |
| Acetyl Chloride | 0.86 g (11 mmol) | Acylating agent |
| Pyridine (B92270) | 2 mL | Base and solvent |
| Dichloromethane (B109758) (DCM) | 20 mL | Solvent |
| Temperature | 0 °C to room temperature | Controlled addition |
Procedure:
-
Dissolve 1.49 g of this compound and 2 mL of pyridine in 20 mL of dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 0.86 g of acetyl chloride to the solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2,5-diethylphenyl)acetamide.
-
Purify the product by column chromatography or recrystallization.
Step 2: Cyclization to form a Benzacridine Precursor
Further steps would involve reaction of the acylated aniline with a suitable cyclic ketone or a β-ketoester in the presence of a dehydrating agent and catalyst (e.g., polyphosphoric acid or a Lewis acid) to construct the acridine (B1665455) core. The exact conditions would need to be optimized based on the specific target molecule.
General Workflow Diagram:
Caption: General workflow for benzacridine synthesis.
2,5-Diethylaniline in Herbicide Synthesis: A Review of Its Role and Application
While 2,5-diethylaniline is a recognized chemical intermediate, its direct application as a precursor in the synthesis of major commercial herbicides is not well-documented in publicly available scientific literature and patents. The closely related isomer, 2,6-diethylaniline (B152787), is, however, a crucial building block for a significant class of herbicides, particularly the chloroacetanilide and dinitroaniline families. This document will focus on the established role of the diethylaniline scaffold in herbicide synthesis, with a primary emphasis on the applications of the 2,6-isomer due to the wealth of available data.
Chloroacetanilide Herbicides from 2,6-Diethylaniline
A prominent application of 2,6-diethylaniline is in the production of chloroacetanilide herbicides such as Butachlor. These herbicides are widely used for pre-emergent control of grassy weeds in a variety of crops.[1][2][3][]
Synthesis of Butachlor Intermediate
The synthesis of Butachlor from 2,6-diethylaniline involves a two-step process. The first key step is the formation of an N-(chloroacetyl)-2,6-diethylaniline intermediate.
Experimental Protocol: Synthesis of N-(chloroacetyl)-2,6-diethylaniline
This protocol is based on established industrial synthesis methodologies.
Materials:
-
2,6-Diethylaniline
-
Chloroacetic acid
-
Phosphorus trichloride (B1173362) (PCl₃) or other chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)
-
Inert solvent (e.g., toluene)
Procedure:
-
In a reaction vessel, dissolve 2,6-diethylaniline and chloroacetic acid in an inert solvent.
-
Slowly add phosphorus trichloride to the mixture while maintaining the temperature between 50-60°C.
-
After the addition is complete, continue to stir the reaction mixture at a controlled temperature until the reaction is complete, typically for 1-3 hours.
-
The reaction mixture is then cooled, and the product, N-(chloroacetyl)-2,6-diethylaniline, is isolated. This can be achieved through filtration and washing to remove by-products and unreacted starting materials.
-
The final product is then dried.
Quantitative Data for Intermediate Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Molar Ratio (Reactant 1:Reactant 2:Reagent) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 2,6-Diethylaniline | Chloroacetic Acid | PCl₃ | 1 : 1.15-1.5 : 0.35-0.6 | 85-105 | 1-3 | >95 | Not specified |
Experimental Workflow for Butachlor Intermediate Synthesis
Caption: Workflow for the synthesis of the Butachlor intermediate.
Dinitroaniline Herbicides
General Synthetic Pathway for Dinitroaniline Herbicides
Caption: General synthesis route for dinitroaniline herbicides.
Mode of Action: Microtubule Inhibition
Herbicides derived from diethylaniline, particularly the dinitroanilines, exert their phytotoxic effects by disrupting microtubule formation in plant cells. Microtubules are essential components of the cytoskeleton involved in cell division (mitosis), cell wall formation, and cell elongation.
Signaling Pathway of Dinitroaniline Herbicides
Caption: Mechanism of action of dinitroaniline herbicides.
References
Application Notes and Protocols: 2,5-Diethylaniline as an Intermediate for Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-diethylaniline as a key intermediate in the synthesis of azo dyes and pigments. The protocols outlined below are based on established principles of diazotization and azo coupling reactions, offering a foundational methodology for the preparation of novel colorants for various research and development applications.
Introduction
Azo dyes and pigments represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their widespread use stems from their straightforward synthesis, cost-effectiveness, and the ability to produce a wide spectrum of colors with varying fastness properties. The synthesis of these colorants is a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile, such as a phenol, naphthol, or another aromatic amine.
This compound, a substituted aromatic amine, serves as a valuable diazo component in the synthesis of certain azo dyes and pigments. The presence of the two ethyl groups on the aniline (B41778) ring can influence the final properties of the colorant, such as its solubility in different media, its shade, and its fastness to light, washing, and other environmental factors.
Synthesis of Azo Dyes and Pigments from this compound
The general pathway for the synthesis of azo dyes and pigments from this compound involves two primary reactions: diazotization and azo coupling.
Diagram of the General Synthesis Pathway
Caption: General reaction scheme for the synthesis of azo dyes and pigments from this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis of azo dyes and pigments using this compound as the diazo component. Researchers should note that specific reaction conditions may need to be optimized for different coupling components to achieve desired yields and purity.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the 2,5-diethylbenzenediazonium salt, which is a reactive intermediate and should be used immediately in the subsequent coupling reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
-
Urea (B33335) or Sulfamic acid (for quenching excess nitrous acid)
Procedure:
-
In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test).
-
If excess nitrous acid is present, add a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
The resulting diazonium salt solution is now ready for the azo coupling step.
Protocol 2: Azo Coupling with a Naphthol Derivative (e.g., 2-Naphthol)
This protocol outlines the coupling of the 2,5-diethylbenzenediazonium salt with a naphthol derivative to produce a naphthol azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve 2-naphthol in an aqueous sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-10) to facilitate the coupling reaction.
-
The azo dye will precipitate out of the solution.
-
Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified dye in a vacuum oven.
Protocol 3: Azo Coupling with an Acetoacetanilide (B1666496) Derivative
This protocol describes the coupling of the 2,5-diethylbenzenediazonium salt with an acetoacetanilide derivative to produce an arylide yellow pigment.
Materials:
-
Diazonium salt solution from Protocol 1
-
Acetoacetanilide
-
Sodium Acetate (B1210297)
-
Distilled Water
Procedure:
-
In a separate beaker, dissolve acetoacetanilide in a mixture of ethanol and water, and add sodium acetate to buffer the solution.
-
Cool the acetoacetanilide solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the acetoacetanilide solution with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature. A colored precipitate of the azo pigment will form.
-
Collect the precipitated pigment by vacuum filtration and wash it thoroughly with water.
-
Dry the pigment in an oven at a suitable temperature.
Data Presentation
While specific quantitative data for dyes and pigments derived directly from this compound is not extensively available in the public domain, the following tables provide a template for organizing experimental results. The values presented are hypothetical and should be replaced with actual experimental data.
Table 1: Synthesis and Spectroscopic Properties of Azo Dyes from this compound
| Dye ID | Coupling Component | Yield (%) | Color | λmax (nm) in Ethanol | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |
| DEA-N1 | 1-Naphthol | 85 | Orange-Red | 480 | 25,000 |
| DEA-N2 | 2-Naphthol | 90 | Red | 495 | 28,000 |
| DEA-AA | Acetoacetanilide | 88 | Yellow | 420 | 22,000 |
Table 2: Fastness Properties of Azo Dyes from this compound on Polyester Fabric
| Dye ID | Light Fastness (Blue Wool Scale) | Wash Fastness (Staining on Cotton) | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) |
| DEA-N1 | 4-5 | 4 | 5 | 4-5 |
| DEA-N2 | 5 | 4-5 | 5 | 5 |
| DEA-AA | 4 | 4 | 4-5 | 4 |
Logical Workflow for Dye Synthesis and Application
The following diagram illustrates the typical workflow from the synthesis of an azo dye using this compound to its application and characterization.
Caption: Experimental workflow for the synthesis, characterization, and application of azo dyes.
Conclusion
This compound is a versatile intermediate for the synthesis of a range of azo dyes and pigments. The protocols and data presentation formats provided herein offer a structured approach for researchers and scientists to explore the synthesis and properties of novel colorants derived from this precursor. Further research into the specific structure-property relationships of dyes based on this compound will be valuable for the development of new colorants with tailored properties for various high-performance applications.
The Role of 2,5-Diethylaniline in Polymer and Materials Science: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific data on the synthesis, properties, and applications of poly(2,5-diethylaniline). The following application notes and protocols are based on closely related, well-studied substituted polyanilines, primarily poly(2,5-dimethylaniline), and general knowledge of conducting polymer synthesis. These should serve as a foundational guide for researchers interested in exploring the potential of poly(this compound).
Introduction to this compound
This compound is an aromatic amine with the chemical formula C₁₀H₁₅N. While its direct applications in polymer and materials science are not widely documented, its structural similarity to other substituted anilines, such as 2,5-dimethylaniline, suggests its potential as a monomer for the synthesis of conducting polymers. The ethyl groups at the 2 and 5 positions are expected to influence the solubility, processability, and electronic properties of the resulting polymer, poly(this compound), when compared to unsubstituted polyaniline.
Potential Applications in Polymer and Materials Science
Based on analogous substituted polyanilines, poly(this compound) could be a promising material for various applications:
-
Conducting Polymers: As a derivative of polyaniline, it is expected to exhibit electrical conductivity, making it a candidate for applications in electronics, such as sensors, electrochromic devices, and antistatic coatings.
-
Corrosion Inhibition: Polyaniline and its derivatives are known for their ability to form a passive layer on metal surfaces, protecting them from corrosion.
-
Organic Electronics: The solubility and electronic properties of substituted polyanilines make them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
-
Energy Storage: These materials can be used as electrode materials in supercapacitors and batteries due to their redox activity.
Analogous System: Poly(2,5-dimethylaniline)
Due to the lack of specific data for poly(this compound), we present information on poly(2,5-dimethylaniline) (PDMeAn) as a close structural analog.[1] The substitution of methyl groups with ethyl groups would likely enhance the solubility of the polymer in organic solvents.
Synthesis and Properties of Poly(2,5-dimethylaniline)
Poly(2,5-dimethylaniline) has been synthesized via chemical oxidation.[1] The properties of PDMeAn suggest that poly(this compound) would also be a soluble and environmentally stable conducting polymer.[1]
Table 1: Properties of Poly(2,5-dimethylaniline)
| Property | Value | Reference |
| Synthesis Method | Chemical Oxidation | [1] |
| Structure | Monomer units linked through the nitrogen atom at para positions. | [1] |
| Solubility | Soluble in DMF, DMSO, CHCl₃, CH₂Cl₂ | [1] |
| Environmental Stability | Excellent | [1] |
| Electrochemical Activity | Exhibits electrochemical activity | [1] |
Experimental Protocols (General for Substituted Anilines)
The following are generalized protocols for the chemical and electrochemical polymerization of substituted anilines, which can be adapted for this compound.
Chemical Oxidation Polymerization Protocol
This protocol is a general method for synthesizing polyaniline derivatives.
Materials:
-
This compound (monomer)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) (oxidant)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Distilled water
Procedure:
-
Dissolve a specific amount of this compound in 1 M HCl in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl and cool it to 0-5 °C.
-
Slowly add the oxidant solution to the monomer solution dropwise with vigorous stirring.
-
Continue the reaction at 0-5 °C for a designated time (e.g., 24 hours). The solution should turn dark, indicating polymerization.
-
Filter the precipitate and wash it with distilled water, methanol, and acetone to remove unreacted monomer, oxidant, and oligomers.
-
Dry the resulting polymer powder under vacuum at a specified temperature (e.g., 60 °C) for 24 hours.
Diagram 1: Workflow for Chemical Oxidation Polymerization of this compound
Caption: Workflow for the chemical synthesis of poly(this compound).
Electrochemical Polymerization Protocol
This protocol describes a general method for the electrochemical synthesis of polyaniline films.
Materials and Equipment:
-
Three-electrode electrochemical cell (working electrode: e.g., platinum, glassy carbon, or ITO-coated glass; counter electrode: platinum wire; reference electrode: Ag/AgCl)
-
Potentiostat/Galvanostat
-
Electrolyte solution: 1 M HCl containing a specific concentration of this compound (e.g., 0.1 M)
Procedure:
-
Assemble the three-electrode cell with the electrolyte solution.
-
Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for about 15-20 minutes to remove dissolved oxygen.
-
Perform electropolymerization using either cyclic voltammetry (CV) or potentiostatic methods.
-
Cyclic Voltammetry: Scan the potential between a defined range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) for a set number of cycles at a specific scan rate (e.g., 50 mV/s). A polymer film will gradually deposit on the working electrode.
-
Potentiostatic: Apply a constant potential (e.g., 0.8 V vs. Ag/AgCl) for a specified duration.
-
-
After polymerization, rinse the polymer-coated electrode with the blank electrolyte solution (1 M HCl) and then with distilled water.
-
Dry the film under vacuum.
Diagram 2: Experimental Setup for Electrochemical Polymerization
Caption: Schematic of an electrochemical polymerization setup.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to understand its structure, morphology, and properties.
Table 2: Recommended Characterization Techniques
| Technique | Information Obtained |
| FTIR Spectroscopy | Functional groups, confirmation of polymerization. |
| UV-Vis Spectroscopy | Electronic transitions, conjugation length. |
| NMR Spectroscopy | Chemical structure and composition. |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution. |
| Scanning Electron Microscopy (SEM) | Surface morphology. |
| X-ray Diffraction (XRD) | Crystalline structure. |
| Thermogravimetric Analysis (TGA) | Thermal stability. |
| Four-Point Probe Method | Electrical conductivity. |
| Cyclic Voltammetry (CV) | Electrochemical behavior, redox properties. |
Conclusion
References
Application Notes and Protocols for the Analytical Identification of 2,5-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the qualitative and quantitative identification of 2,5-Diethylaniline. The protocols outlined herein are intended as a guide and may require optimization for specific laboratory conditions, instrumentation, and sample matrices.
Introduction
This compound (DEA) is an aromatic amine with the chemical formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol .[1] Its isomers, such as 2,6-diethylaniline (B152787) and N,N-diethylaniline, are utilized as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[2] Accurate and robust analytical methods are crucial for the identification, quantification, and purity assessment of this compound in various stages of research, development, and quality control.
This document details protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques including Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Application Note: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It provides excellent chromatographic resolution and definitive mass spectral data for structural elucidation and confirmation. The following protocol is a general guideline and should be optimized for the specific instrument and application.
Experimental Protocol:
a. Instrumentation and Chromatographic Conditions:
-
GC System: A standard gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
b. Reagent and Sample Preparation:
-
Solvent: HPLC-grade or GC-grade dichloromethane (B109758) or ethyl acetate.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Solution: Dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range of the working standards.
c. Analysis Procedure:
-
Equilibrate the GC-MS system until a stable baseline is achieved.
-
Inject a solvent blank to ensure no contamination is present.
-
Inject the standard solutions to establish the retention time and generate a calibration curve.
-
Inject the sample solution.
-
Identify this compound in the sample by comparing its retention time with that of the standard.
-
Confirm the identity by comparing the mass spectrum of the sample peak with the reference mass spectrum.
Data Presentation:
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value |
| Retention Time | 10 - 15 min (highly dependent on the specific column and conditions) |
| Molecular Ion (M+) | m/z 149 |
| Key Fragment Ions | m/z 134 (M-15, loss of -CH₃), m/z 120 (M-29, loss of -C₂H₅) |
Note: The retention time and fragmentation pattern are predicted based on the structure of this compound and data from its isomers. Actual results may vary and require experimental confirmation.
Workflow Diagram:
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note: HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound. This method can be adapted for purity testing and impurity profiling.
Experimental Protocol:
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A typical starting point is a gradient or isocratic elution with:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound (predicted to be around 240 nm and 290 nm).
-
Injection Volume: 10 µL.
b. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phase components, filter through a 0.45 µm membrane filter, and degas before use.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample in the same diluent as the standard solution to a concentration within the analytical range.
c. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a diluent blank to check for interfering peaks.
-
Perform multiple injections of a standard solution to ensure system suitability (e.g., repeatability of peak area and retention time).
-
Inject the sample solution.
-
Identify the this compound peak by comparing its retention time with the standard.
-
Quantify the analyte by comparing the peak area in the sample to the calibration curve generated from the standard solutions.
Data Presentation:
Table 2: Predicted HPLC Parameters for this compound
| Parameter | Predicted Value |
| Retention Time | 5 - 10 min (dependent on mobile phase composition and gradient) |
| UV λmax | ~240 nm, ~290 nm |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
Note: These values are estimations based on similar aromatic amines and require experimental verification and method validation.
Workflow Diagram:
Spectroscopic Analysis for Identification
Application Note: Spectroscopic techniques such as UV-Vis and FTIR are essential for the qualitative identification of this compound. FTIR provides a molecular "fingerprint" based on vibrational modes of functional groups, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
a. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates. For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) accessory can be used.
-
Analysis Procedure:
-
Record a background spectrum.
-
Place the sample in the spectrometer.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups in this compound.
-
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3050 - 3000 | C-H stretch | Aromatic Ring |
| 2970 - 2850 | C-H stretch (asymmetric and symmetric) | Ethyl Group (-CH₂CH₃) |
| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 850 - 800 | C-H bend (out-of-plane) | 1,2,4-Trisubstituted Benzene |
b. Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol:
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as ethanol, methanol, or acetonitrile.
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0.
-
Analysis Procedure:
-
Record a baseline spectrum of the solvent.
-
Record the UV-Vis spectrum of the sample solution from approximately 200 to 400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Table 4: Predicted UV-Vis Absorption for this compound
| Solvent | Predicted λmax (nm) |
| Ethanol | ~240, ~290 |
Note: The exact λmax values can be influenced by the solvent polarity.
Logical Relationship Diagram:
Summary and Conclusion
The analytical methods described provide a robust framework for the identification and quantification of this compound. GC-MS offers definitive identification through mass spectral data, while HPLC provides accurate quantification. Spectroscopic methods such as FTIR and UV-Vis are invaluable for rapid qualitative assessment and structural confirmation. It is imperative that these methods are properly validated for their intended use to ensure the accuracy and reliability of the results.
References
Purity Analysis of 2,5-Diethylaniline: Detailed Application Notes and Protocols for HPLC and GC Methods
For Immediate Release
This document provides detailed application notes and standardized protocols for the determination of purity for 2,5-Diethylaniline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed for researchers, scientists, and professionals in drug development and quality control to ensure the identity, purity, and quality of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and precise method for assessing the purity of this compound and quantifying related impurities. A reversed-phase HPLC method with UV detection is highly effective for this purpose, allowing for the separation of the main compound from potential positional isomers and degradation products.
Experimental Protocol: HPLC
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, with pH adjusted to 3.0 using phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. The elution can be performed in either isocratic or gradient mode.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the aqueous and organic components of the mobile phase, filter them through a 0.45 µm membrane filter, and degas prior to use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration similar to the standard solution.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to verify system suitability, checking for repeatability of peak area and retention time.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram based on the retention time of the standard.
-
Calculate the percentage purity of the sample by comparing the peak area of the analyte in the sample solution to that of the standard solution. Impurities can be quantified using area normalization or an external standard if available.[1]
Gas Chromatography (GC) Method
Gas Chromatography with a Flame Ionization Detector (FID) is a suitable method for the purity analysis of this compound and for the determination of volatile impurities. This method is particularly useful for identifying and quantifying residual solvents and other volatile organic compounds.
Experimental Protocol: GC
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for volatile organic compounds, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 40 °C held for 20 minutes, followed by a ramp of 10 °C/min to 240 °C, and a final hold for 10 minutes.[1]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
2. Reagent and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., toluene, pesticide quality) at a known concentration (e.g., 1000 mg/L).[2]
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to achieve a concentration similar to the standard solution.
3. Analysis Procedure:
-
Equilibrate the GC system until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the sample solution.
-
Identify the main peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area normalization method, where the area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Data Presentation
The following tables summarize the typical quantitative data and performance characteristics for the HPLC and GC methods.
Table 1: HPLC Method Parameters and Performance Characteristics
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| LOD | 0.01 - 0.1 µg/mL[1] |
| LOQ | 0.03 - 0.3 µg/mL[1] |
| **Linearity (R²) ** | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 %[1] |
| Precision (% RSD) | < 2.0 %[1] |
Table 2: GC Method Parameters and Performance Characteristics
| Parameter | Value |
| Column | DB-624 (30 m x 0.32 mm, 1.8 µm) |
| Carrier Gas | Helium/Nitrogen |
| Oven Program | 40°C (20 min), ramp 10°C/min to 240°C, hold 10 min[1] |
| Detector | Flame Ionization Detector (FID) |
| LOD | Analyte dependent (typically low ng range) |
| LOQ | Analyte dependent (typically low to mid ng range) |
| **Linearity (R²) ** | > 0.99 |
| Precision (% RSD) | < 5.0 % |
Visualizations
The following diagrams illustrate the experimental workflow and a comparison of the analytical methods.
Caption: Workflow for Chromatographic Purity Analysis.
Caption: HPLC vs. GC for this compound Analysis.
References
Application Notes and Protocols for N-alkylation of 2,5-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding N-substituted aniline (B41778) derivatives that are crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and materials. 2,5-Diethylaniline is a valuable building block, and its N-alkylation provides access to a diverse range of molecules with potential biological and chemical significance.
This document provides detailed application notes and experimental protocols for the N-alkylation of this compound, focusing on three widely employed and effective methods:
-
Reductive Amination: A highly efficient and selective one-pot reaction involving the condensation of this compound with an aldehyde or ketone, followed by in-situ reduction of the resulting imine.
-
N-Alkylation with Alcohols (Borrowing Hydrogen): A green and atom-economical approach that utilizes alcohols as alkylating agents in the presence of a transition metal catalyst.
-
Classical N-Alkylation with Alkyl Halides: A traditional method involving the reaction of this compound with an alkyl halide in the presence of a base.
These protocols are designed to be adaptable for a variety of research and development applications.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of anilines using the methods described. While specific data for this compound is limited in the available literature, the data for the closely related 2,6-diethylaniline (B152787) and other substituted anilines provide a strong indication of expected yields and reaction conditions.
Table 1: Reductive Amination of 2,6-Diethylaniline with Various Aldehydes
| Aldehyde | Product | Reaction Time | Yield (%) |
| Acetaldehyde | N-Ethyl-2,6-diethylaniline | 30 min | 95 |
| Propionaldehyde | N-Propyl-2,6-diethylaniline | 30 min | 92 |
| Butyraldehyde | N-Butyl-2,6-diethylaniline | 30 min | 94 |
| Isovaleraldehyde | N-Isopentyl-2,6-diethylaniline | 30 min | 90 |
Reaction Conditions: 2,6-diethylaniline (5 mmol), aldehyde (5 mmol), 10% Pd/C (0.5 mmol), ammonium (B1175870) formate (B1220265) (50 mmol), 2-propanol/water (9:1 v/v), room temperature.
Table 2: Ruthenium-Catalyzed N-Alkylation of Anilines with Alcohols [1]
| Aniline | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyaniline | 1-Octanol | 2.5 | 70 | 24 | 95 |
| Aniline | Benzyl (B1604629) alcohol | 2.5 | 70 | 24 | 85 |
| 4-Chloroaniline | Benzyl alcohol | 2.5 | 70 | 24 | 61 |
| Aniline | 1-Pentanol | 2.5 | 70 | 24 | 90 |
Reaction Conditions: Aniline (1.0 mmol), alcohol (1.0 mmol), potassium tert-butoxide (1.0 mmol), Ru-based catalyst, toluene (B28343) (1.0 mL).[1]
Table 3: Iridium-Catalyzed N-Alkylation of Anilines with Benzyl Alcohols [2][3]
| Aniline | Benzyl Alcohol | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Benzyl alcohol | KOtBu | 120 | 20 | 80 |
| 4-Methylaniline | Benzyl alcohol | KOtBu | 120 | 24 | 93 |
| 4-Methoxyaniline | Benzyl alcohol | KOtBu | 120 | 24 | 86 |
| 4-Chlorobenzyl alcohol | Aniline | KOtBu | 120 | 24 | 75 |
Reaction Conditions: Aniline (1.0 mmol), benzyl alcohol (1.5 mmol), base (1.5 mmol), NHC-Ir(III) catalyst (1.0 mol%).[2][3]
Experimental Protocols
Protocol 1: Reductive Amination of this compound with an Aldehyde
This protocol is adapted from a procedure for the N-alkylation of 2,6-diethylaniline and is expected to provide high yields for the 2,5-isomer.
Materials:
-
This compound
-
Aldehyde (e.g., acetaldehyde, propionaldehyde)
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
2-Propanol
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Celite
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Catalyst Activation: In a round-bottom flask, add 10% Pd/C (0.1 equivalents) to a mixture of 2-propanol and water (9:1 v/v, approximately 10 mL per 5 mmol of aniline).
-
Add ammonium formate (10 equivalents) to the flask.
-
Stir the mixture vigorously for 5-10 minutes at room temperature to activate the catalyst.
-
Reaction Mixture: To the activated catalyst suspension, add this compound (1 equivalent).
-
Add the desired aldehyde (1 equivalent) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of 2-propanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Dilute the residue with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-alkylated this compound.
-
If necessary, purify the product further by flash column chromatography on silica (B1680970) gel.
Protocol 2: N-Alkylation of this compound with an Alcohol via Borrowing Hydrogen
This protocol is a general procedure based on ruthenium-catalyzed N-alkylation of anilines.[1]
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, 1-octanol)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable phosphine (B1218219) ligand)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert atmosphere supply (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the ruthenium catalyst (e.g., 2.5 mol%).
-
Add potassium tert-butoxide (1.0 equivalent).
-
Add anhydrous toluene (approximately 1 mL per 1 mmol of aniline).
-
Add this compound (1.0 equivalent).
-
Add the alcohol (1.0 equivalent).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath or heating block to the desired temperature (e.g., 70-120 °C).
-
Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Alkylation of this compound with an Alkyl Halide
This is a classical approach. To favor mono-alkylation, it is recommended to use an excess of the aniline.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0-2.0 equivalents) in the chosen solvent (e.g., acetonitrile).
-
Add the base (e.g., potassium carbonate, 1.5 equivalents).
-
Addition of Alkylating Agent: Add the alkyl halide (1.0 equivalent) dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) if necessary.
-
Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter off any insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Mandatory Visualizations
Caption: A typical workflow for the reductive amination of this compound.
Caption: Simplified mechanism of palladium-catalyzed reductive amination.
Caption: Catalytic cycle for N-alkylation with alcohols via the borrowing hydrogen strategy.
References
- 1. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductive Amination Reactions Involving 2,5-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reductive amination of 2,5-diethylaniline. This class of reaction is a cornerstone in synthetic chemistry, enabling the formation of C-N bonds and the synthesis of a diverse array of secondary and tertiary amines, which are pivotal structural motifs in many pharmaceutical agents and functional materials.
Introduction
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). The reaction typically proceeds in a one-pot fashion, involving the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, followed by in-situ reduction to the corresponding amine. This methodology offers significant advantages over traditional N-alkylation methods, including greater control over the degree of alkylation and the use of less hazardous reagents.[1][2]
For sterically hindered anilines, such as this compound, direct alkylation can be challenging. Reductive amination provides an efficient alternative for the synthesis of N-substituted this compound derivatives.
General Reaction Scheme
The general transformation for the reductive amination of this compound is depicted below:
Key Considerations for Reductive Amination of this compound
-
Choice of Reducing Agent: A variety of reducing agents can be employed for reductive amination. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂/Pd/C).[2] The selection of the reducing agent is critical and depends on the specific substrates and desired reaction conditions. For many applications involving anilines, heterogeneous catalysts like Palladium on carbon (Pd/C) with a hydrogen source offer high efficiency and ease of product purification.[3][4]
-
Reaction Solvent: The choice of solvent can influence the reaction rate and yield. Protic solvents like methanol (B129727) and ethanol (B145695) are commonly used with borohydride reagents. For catalytic hydrogenations, a range of solvents including alcohols and ethers can be suitable. A mixture of 2-propanol and water has been shown to be effective for the N-alkylation of a closely related isomer, 2,6-diethylaniline.[3][4]
-
pH Control: The formation of the initial imine intermediate is often acid-catalyzed. However, the subsequent reduction step may be sensitive to pH. Therefore, careful control of the reaction pH can be crucial for optimal results.
Experimental Protocols
The following protocols are adapted from established procedures for the reductive amination of substituted anilines and are expected to be effective for this compound.[3][4]
Protocol 1: Reductive Amination of this compound with an Aldehyde using Pd/C and Ammonium (B1175870) Formate (B1220265)
This protocol describes the N-alkylation of this compound with an aldehyde using a palladium on carbon (Pd/C) catalyst and ammonium formate as an in-situ hydrogen donor. This method is advantageous due to its mild reaction conditions and the use of a heterogeneous catalyst that can be easily removed by filtration.[3][4]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, acetaldehyde)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
2-Propanol
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required, though room temperature is often sufficient)
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Activation: In a round-bottom flask, suspend 10% Pd/C (0.1 eq.) in a mixture of 2-propanol and water (e.g., 9:1 v/v).
-
Add ammonium formate (10 eq.) to the suspension and stir for 5-10 minutes at room temperature to activate the catalyst.
-
Reaction Mixture: To the activated catalyst suspension, add this compound (1.0 eq.) and the desired aldehyde (1.0 eq.).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[4]
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of 2-propanol or dichloromethane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) to afford the pure N-substituted this compound.
Quantitative Data (Expected Yields based on 2,6-diethylaniline):
The following table provides expected yields for the reductive amination of this compound with various aldehydes, based on reported data for the analogous reactions of 2,6-diethylaniline.[4]
| Aldehyde | Product | Expected Yield (%) |
| Acetaldehyde | N-Ethyl-2,5-diethylaniline | 85-95 |
| Propionaldehyde | N-Propyl-2,5-diethylaniline | 80-90 |
| Benzaldehyde | N-Benzyl-2,5-diethylaniline | 88-98 |
Protocol 2: Reductive Amination of this compound with a Ketone using Sodium Borohydride
This protocol outlines a general procedure for the reductive amination of this compound with a ketone using sodium borohydride as the reducing agent.
Materials:
-
This compound
-
Ketone (e.g., acetone, cyclohexanone)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the ketone (1.2 eq.) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the imine intermediate is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add dichloromethane to the residue and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the pure N-substituted this compound.
Visualizations
Signaling Pathway of Reductive Amination
Caption: General signaling pathway of a one-pot reductive amination reaction.
Experimental Workflow for Reductive Amination using Pd/C
Caption: Experimental workflow for the Pd/C-catalyzed reductive amination.
References
Application Note: Determination of the Basicity of 2,5-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline (B41778) and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and dyes. The basicity of the aniline nitrogen, quantified by the acid dissociation constant (pKa) of its conjugate acid, is a critical parameter that governs the molecule's physicochemical properties. This includes its solubility, lipophilicity, and pharmacokinetic profile, such as absorption, distribution, metabolism, and excretion (ADME). Therefore, the accurate determination of the pKa for novel aniline derivatives like 2,5-diethylaniline is a crucial step in the research and development process.
This application note provides detailed experimental and computational protocols for determining the basicity of this compound. The methods described are potentiometric titration and UV-Vis spectrophotometry, two of the most common and reliable techniques for pKa determination. Additionally, a computational approach is outlined for a theoretical estimation of the pKa value.
The basicity of an amine is typically evaluated by examining the pKa of its corresponding conjugate acid (R-NH3+).[1] A higher pKa value for the ammonium (B1175870) ion indicates a stronger base, as the proton is held more tightly.[1][2] The relationship between the base dissociation constant (Kb) of the amine and the acid dissociation constant (Ka) of its conjugate acid is given by the equation: pKa + pKb = 14.[1]
Safety Precautions
This compound is an irritant and may be harmful if swallowed or absorbed through the skin.[3] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4][5] All procedures should be performed in a well-ventilated fume hood.[4] Refer to the Safety Data Sheet (SDS) for complete safety information before handling.[4][5][6]
Acid-Base Equilibrium of this compound
The basicity of this compound is characterized by the equilibrium of its protonation in an acidic medium.
Caption: Acid-base equilibrium of this compound.
Experimental Protocols
Method 1: Potentiometric Titration
This method involves the titration of a solution of this compound with a standardized strong acid. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Materials and Equipment:
-
This compound
-
0.1 M Hydrochloric acid (HCl), standardized
-
Ethanol/Water (e.g., 50:50 v/v) solvent mixture
-
pH meter with a combination glass electrode, calibrated
-
Magnetic stirrer and stir bar
-
25 mL burette, class A
-
100 mL beaker
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.15 g (approx. 1 mmol) of this compound and transfer it to a 100 mL beaker.
-
Dissolve the sample in 50 mL of the ethanol/water solvent mixture.
-
Place the beaker on the magnetic stirrer and add a stir bar.
-
Titration Setup: Immerse the calibrated pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Allow the initial pH reading to stabilize.
-
Titration: Begin adding the 0.1 M HCl solution from the burette in small increments (e.g., 0.1-0.2 mL).
-
Record the pH value after each addition, allowing the reading to stabilize before adding the next increment.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Veq) from the first or second derivative of the titration curve.
-
The pH at the half-equivalence point (Veq/2) corresponds to the pKa of the conjugate acid of this compound.
-
Method 2: UV-Vis Spectrophotometry
This method relies on the difference in the UV-Vis absorption spectra between the protonated (anilinium ion) and non-protonated (aniline) forms of the molecule. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Materials and Equipment:
-
This compound
-
Stock solution of this compound in methanol (B129727) (e.g., 1 mg/mL)
-
A series of buffer solutions with known pH values (e.g., from pH 2 to 7)
-
UV-Vis spectrophotometer with quartz cuvettes
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Wavelength Selection:
-
Prepare two highly acidic (e.g., pH 1) and two highly basic (e.g., pH 9) solutions of this compound at the same concentration.
-
Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelength (λ) with the largest difference in absorbance between the acidic (A_acid) and basic (A_base) forms.
-
-
Sample Preparation:
-
Prepare a series of solutions by adding a small, constant aliquot of the this compound stock solution to volumetric flasks containing the different pH buffers. Ensure the final concentration of the analyte is consistent across all samples.
-
-
Measurement:
-
Measure the absorbance (A) of each buffered solution at the selected wavelength (λ).
-
-
Data Analysis:
-
The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:
-
pKa = pH + log[(A - A_base) / (A_acid - A)]
-
-
Plot log[(A_acid - A) / (A - A_base)] versus pH. The pKa is the pH value where the y-axis value is zero.
-
Computational Protocol: pKa Prediction
Quantum chemical calculations can provide a theoretical estimate of the pKa value.[7] This involves calculating the Gibbs free energy change for the deprotonation of the conjugate acid in a simulated aqueous environment.[8]
Software:
-
Gaussian, or other quantum chemistry software package.[8]
Procedure:
-
Structure Optimization:
-
Build the 3D structures of both this compound and its protonated form (2,5-diethylanilinium ion).
-
Perform geometry optimization calculations for both species in the gas phase and with a continuum solvation model (e.g., IEFPCM or SMD) to simulate an aqueous environment.[7][9] A suitable level of theory, such as B3LYP/6-311++G(2df,2p), can be used.[9]
-
-
Frequency Calculation:
-
Perform frequency calculations on the optimized structures to obtain the Gibbs free energies (G) for both the neutral molecule and the conjugate acid in the solvated state.
-
-
pKa Calculation:
-
The pKa is calculated using the following thermodynamic cycle and equation:
-
ΔG_solv = G_solv(this compound) + G_solv(H+) - G_solv(2,5-diethylanilinium)
-
pKa = ΔG_solv / (2.303 * RT)
-
Where R is the gas constant, T is the temperature in Kelvin, and G_solv(H+) is the established Gibbs free energy of solvation for a proton.
-
-
Experimental Workflow Diagram
References
- 1. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Video: Basicity of Aliphatic Amines [jove.com]
- 3. This compound | C10H15N | CID 11321036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes: 2,5-Diethylaniline as a Versatile Building Block for Chemical Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diethylaniline is a valuable aromatic amine building block for the synthesis of diverse chemical libraries aimed at drug discovery and development. Its disubstituted phenyl ring offers a unique structural scaffold that can be readily functionalized to explore chemical space and identify novel bioactive molecules. The presence of the ethyl groups at the 2 and 5 positions influences the molecule's lipophilicity and steric profile, which can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
This document provides detailed application notes and protocols for incorporating this compound into chemical libraries, with a focus on multicomponent reactions and parallel synthesis methodologies.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 239-241 °C |
| Density | 0.938 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in organic solvents |
| CAS Number | 80427-50-5[1] |
Key Applications in Chemical Library Synthesis
This compound is a versatile starting material for generating libraries of small molecules through various synthetic strategies. Its primary amino group readily participates in a wide range of chemical transformations, making it an ideal substrate for combinatorial chemistry.
Multicomponent Reactions (MCRs)
MCRs are powerful tools for the rapid generation of complex molecules in a single synthetic step, making them highly suitable for library synthesis.[2][3] The Ugi four-component reaction (U-4CR) is a prominent example where an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form a dipeptide-like scaffold. This compound can serve as the amine component in the Ugi reaction to produce a library of diverse α-acylamino carboxamides.
Logical Workflow for Ugi Reaction-Based Library Synthesis
Caption: Ugi reaction workflow for library synthesis.
Parallel Synthesis of Amide Libraries
The nucleophilic nature of the amino group in this compound makes it an excellent candidate for the parallel synthesis of amide libraries. By reacting this compound with a diverse set of carboxylic acids or acyl chlorides in a multi-well plate format, a large number of distinct amide derivatives can be synthesized efficiently.
Experimental Workflow for Parallel Amide Synthesis
Caption: Parallel amide library synthesis workflow.
Experimental Protocols
Protocol 1: Synthesis of an α-Acylamino Carboxamide Library using the Ugi Reaction
This protocol describes the synthesis of a 96-member library in a multi-well plate format.
Materials:
-
This compound
-
A diverse set of 12 aldehydes
-
A diverse set of 8 isocyanides
-
A single carboxylic acid (e.g., acetic acid)
-
Methanol (anhydrous)
-
96-well reaction block
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M solution of this compound in methanol.
-
Prepare 1.0 M solutions of each of the 12 aldehydes in methanol.
-
Prepare 1.0 M solutions of each of the 8 isocyanides in methanol.
-
Prepare a 1.0 M solution of acetic acid in methanol.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 100 µL (0.1 mmol) of the this compound solution.
-
To each column of 8 wells, add 100 µL (0.1 mmol) of one of the 12 aldehyde solutions.
-
To each row of 12 wells, add 100 µL (0.1 mmol) of one of the 8 isocyanide solutions.
-
To all wells, add 100 µL (0.1 mmol) of the acetic acid solution.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 48 hours.
-
After 48 hours, remove the solvent under reduced pressure.
-
Dissolve the residue in each well in a suitable solvent (e.g., DMSO) for direct use in biological screening or purify by preparative HPLC.
-
Quantitative Data (Hypothetical):
The following table presents hypothetical yield and purity data for a representative subset of the library.
| Aldehyde | Isocyanide | Product Yield (%) | Product Purity (%) |
| Benzaldehyde | tert-Butyl isocyanide | 75 | >95 |
| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 72 | >95 |
| 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 78 | >95 |
| Benzaldehyde | Cyclohexyl isocyanide | 80 | >95 |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 76 | >95 |
| 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 82 | >95 |
Protocol 2: Parallel Synthesis of an N-(2,5-diethylphenyl)amide Library
This protocol outlines the synthesis of a library of amides from this compound and a selection of carboxylic acids.
Materials:
-
This compound
-
A diverse set of carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
96-well reaction block
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in DMF.
-
Prepare 0.5 M solutions of a diverse set of carboxylic acids in DMF.
-
Prepare a 0.5 M solution of HATU in DMF.
-
Prepare a 1.0 M solution of DIPEA in DMF.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL (0.1 mmol) of the this compound solution.
-
To each well, add 200 µL (0.1 mmol) of a unique carboxylic acid solution.
-
To each well, add 200 µL (0.1 mmol) of the HATU solution.
-
To each well, add 200 µL (0.2 mmol) of the DIPEA solution.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 12 hours.
-
Quench the reaction by adding 500 µL of water to each well.
-
Extract the products using a suitable method, such as solid-phase extraction (SPE).
-
Elute the products and concentrate under reduced pressure.
-
Quantitative Data (Hypothetical):
| Carboxylic Acid | Product Yield (%) | Product Purity (%) |
| Benzoic acid | 85 | >98 |
| 4-Chlorobenzoic acid | 82 | >98 |
| 4-Methoxybenzoic acid | 88 | >98 |
| Phenylacetic acid | 90 | >98 |
| 4-Chlorophenylacetic acid | 87 | >98 |
| 4-Methoxyphenylacetic acid | 92 | >98 |
Potential Biological Applications and Signaling Pathways
While specific biological data for libraries derived from this compound is not extensively published, derivatives of substituted anilines have shown a wide range of biological activities, including anticancer and antimicrobial effects.[4] Libraries synthesized from this compound could be screened against various biological targets to identify novel inhibitors or modulators.
Hypothetical Signaling Pathway for Screening
A library of this compound derivatives could be screened for its ability to inhibit cancer cell proliferation. A potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer, such as the MAPK/ERK pathway.
Caption: MAPK/ERK signaling pathway.
Conclusion
This compound is a readily available and highly versatile building block for the construction of diverse chemical libraries. Its application in multicomponent reactions and parallel synthesis enables the efficient generation of novel compound collections for high-throughput screening. The unique substitution pattern of this compound provides a solid foundation for developing lead compounds with desirable physicochemical and biological properties. The protocols and workflows presented here offer a starting point for researchers to explore the potential of this valuable scaffold in their drug discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5-Diethylaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,5-diethylaniline. The primary focus is on the reduction of 1,4-diethyl-2-nitrobenzene, a common and effective synthetic route. This guide is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the reduction of the nitro group of 1,4-diethyl-2-nitrobenzene. This transformation can be achieved through various reduction methods, including catalytic hydrogenation and chemical reduction using metals in acidic media.
Q2: What are the primary competing reactions and side products I should be aware of?
A2: During the reduction of 1,4-diethyl-2-nitrobenzene, several side products can form, impacting the purity and yield of this compound. These include:
-
Incomplete reduction products: Such as nitroso and hydroxylamine (B1172632) intermediates. The formation of hydroxylamine intermediates can be a safety concern as they can be unstable.[1]
-
Coupling products: Azoxy, azo, and hydrazo compounds can form from the condensation of intermediates.
-
Over-reduction products: Under harsh hydrogenation conditions, the aromatic ring can be reduced, leading to the formation of diethyl-cyclohexylamine.
-
Dehalogenation (if applicable): If the starting material contains halogen substituents, these may be removed by certain catalysts like Palladium on carbon (Pd/C).[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, can be used to separate the non-polar starting material (1,4-diethyl-2-nitrobenzene) from the more polar product (this compound). The reaction is considered complete when the starting material spot is no longer visible by TLC. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q4: What are the recommended purification methods for this compound?
A4: Following the reaction, a standard work-up procedure is required to isolate the crude product. Subsequent purification is typically achieved by:
-
Distillation: Vacuum distillation is effective for separating this compound from non-volatile impurities and solvents.
-
Column Chromatography: For high-purity requirements, silica (B1680970) gel column chromatography using a gradient elution of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is recommended.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst (for catalytic hydrogenation). 2. Insufficient amount of reducing agent. 3. Reaction temperature is too low. 4. Poor quality of reagents or solvents. | 1. Use fresh, high-quality catalyst. Ensure proper activation if necessary. 2. Increase the molar equivalents of the reducing agent (e.g., Fe, SnCl₂). 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Use anhydrous solvents and freshly opened reagents. |
| Formation of Multiple Products (Low Selectivity) | 1. Reaction temperature is too high. 2. Unoptimized catalyst or reducing agent. 3. Incorrect pH of the reaction medium (for chemical reduction). | 1. Perform the reaction at a lower temperature. 2. Screen different catalysts or reducing agents (see Data Presentation section). For instance, iron in acidic media is often a cost-effective and selective option.[4] 3. Adjust the concentration of the acid. |
| Product is Dark in Color (Reddish-Brown) | 1. Air oxidation of the aniline (B41778) product. 2. Presence of colored impurities from side reactions. | 1. Conduct the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon). Store the final product under an inert atmosphere and protected from light. 2. Purify the product using column chromatography or by treating a solution of the product with activated carbon before filtration and solvent removal. |
| Difficulty in Isolating the Product | 1. Formation of an emulsion during aqueous work-up. 2. Product remains in the aqueous phase as a salt. | 1. Add a saturated brine solution to help break the emulsion. 2. Ensure the aqueous layer is made sufficiently basic (pH > 8) with a base like NaOH to deprotonate the anilinium salt, allowing for extraction into an organic solvent.[5] |
Data Presentation
The choice of reduction method and reaction conditions can significantly impact the yield and purity of this compound. The following tables summarize expected outcomes based on general principles of nitroarene reduction.
Table 1: Comparison of Common Reduction Methods for Nitroarenes
| Reduction Method | Typical Yield Range | Selectivity | Advantages | Disadvantages |
| Catalytic Hydrogenation (H₂/Pd/C) | 85-98% | High | Clean reaction, high yields, catalyst can be recycled. | Requires specialized hydrogenation equipment, potential for over-reduction, catalyst can be pyrophoric.[1] |
| Chemical Reduction (Fe/HCl or Fe/NH₄Cl) | 70-90% | Good to High | Inexpensive reagents, suitable for large-scale synthesis, avoids high-pressure equipment.[4] | Generates significant iron sludge waste, requires careful pH control during work-up.[5] |
| Chemical Reduction (SnCl₂/HCl) | 80-95% | High | Milder conditions than Fe/HCl, high yields. | More expensive than iron, generates tin waste which requires proper disposal. |
Table 2: Influence of Reaction Parameters on Catalytic Hydrogenation of Nitroarenes
| Parameter | Condition | Effect on Yield | Effect on Purity |
| Catalyst Loading (wt%) | Increasing | Increases up to an optimal point, then plateaus. | Generally improves with sufficient catalyst. |
| Hydrogen Pressure (psi) | Increasing | Increases reaction rate and yield. | High pressure can lead to over-reduction of the aromatic ring. |
| Temperature (°C) | Increasing | Increases reaction rate. | High temperatures can promote side reactions and decrease selectivity. |
| Solvent | Polar protic (e.g., Ethanol (B145695), Methanol) | Generally provides good solubility for both substrate and hydrogen, leading to good yields. | Solvent choice can influence catalyst activity and selectivity. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a general procedure for the reduction of 1,4-diethyl-2-nitrobenzene to this compound using catalytic hydrogenation.
Materials:
-
1,4-diethyl-2-nitrobenzene
-
10% Palladium on Carbon (Pd/C) (5 mol%)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Celite®
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a high-pressure reaction vessel, dissolve 1,4-diethyl-2-nitrobenzene (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5 mol%) to the solution.
-
Seal the reaction vessel and purge it with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C).
-
Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purify the product by vacuum distillation or column chromatography if necessary.
Protocol 2: Chemical Reduction using Iron and Hydrochloric Acid
This protocol provides a method for the reduction of 1,4-diethyl-2-nitrobenzene using iron powder in an acidic medium.[4]
Materials:
-
1,4-diethyl-2-nitrobenzene
-
Iron powder (<100 mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-necked flask, add iron powder (3.0-4.0 eq) and a mixture of ethanol and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux with vigorous stirring.
-
Add a small amount of concentrated HCl to activate the iron.
-
Dissolve 1,4-diethyl-2-nitrobenzene (1.0 eq) in ethanol and add it dropwise to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter off the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
Add toluene to the residue and carefully basify the aqueous layer with a 5 M NaOH solution to a pH > 8 while cooling in an ice bath.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Optimizing 2,5-Diethylaniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Diethylaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve yield and selectivity in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in reactions involving this compound?
A1: Low yields in reactions with this compound can often be attributed to several factors:
-
Reagent Purity: The purity of this compound is crucial. Impurities or degradation, often indicated by a dark brown color, can lead to side reactions and lower yields. Purification by vacuum distillation is recommended for discolored reagents.
-
Presence of Oxygen or Moisture: Like many anilines, this compound can be sensitive to air and moisture. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon), and all glassware and solvents must be thoroughly dried.
-
Steric Hindrance: The two ethyl groups on the aniline (B41778) ring can create steric hindrance, which may slow down or prevent the desired reaction from proceeding to completion, especially in nucleophilic substitution reactions.
-
Incomplete Reaction: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has reached completion. If the reaction stalls, consider extending the reaction time or increasing the temperature.
Q2: I am observing unexpected side products in my N-alkylation reaction with this compound. What are they likely to be, and how can I minimize them?
A2: Formation of side products is a common challenge. Potential side products and mitigation strategies include:
-
Over-alkylation: The formation of dialkylated or even quaternary ammonium (B1175870) salts can occur. To favor mono-alkylation, it is a common technique to use a high molar ratio of the amine to the alkylating agent.
-
Oxidation Products: If the reaction is not carried out under strictly inert conditions, both the starting material and the product can oxidize. It is critical to de-gas solvents and maintain an inert atmosphere throughout the experiment.
-
Impurity-related Side Products: Impurities in the starting material can lead to a variety of unintended products. Ensure the purity of your this compound before starting the reaction.
Q3: How can I improve the selectivity of my reaction?
A3: Enhancing selectivity often involves optimizing several reaction parameters:
-
Catalyst Choice: The type of catalyst can significantly influence the reaction pathway. For instance, in reductive aminations, catalysts like Pd/C or Raney Nickel are common, and their performance can be affected by pre-treatments (e.g., acid treatment of Raney Nickel).[1]
-
Solvent System: The choice of solvent can impact reaction rates and selectivity. For example, in some reductive aminations, a mixture of an organic solvent and water has been shown to improve yields.[1]
-
Temperature and Pressure: These parameters can have a pronounced effect on selectivity. A systematic study to find the optimal temperature and pressure for your specific reaction is often necessary. For instance, in one study, increasing the temperature from 100°C to 120°C significantly improved the yield of the desired product, but a further increase to 140°C showed only a marginal improvement.[1] Similarly, increasing hydrogen pressure from 5 to 10 bar promoted product formation, while further increases had little effect.[1]
-
Reagent Stoichiometry: As mentioned for avoiding over-alkylation, carefully controlling the molar ratios of your reactants is a key factor in achieving high selectivity.
Troubleshooting Guides
Low Reaction Yield
If you are experiencing a low yield in your reaction, the following guide can help you troubleshoot the issue.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Unexpected Side Product Formation
Use this guide to identify and minimize the formation of unwanted side products.
Troubleshooting Workflow for Side Products
Caption: A decision-making workflow for addressing side product formation.
Quantitative Data from Related Reactions
While specific data for this compound reactions is limited in the literature, the following tables summarize findings from similar reactions, which can provide a starting point for optimization.
Table 1: Effect of Reaction Conditions on Yield in a Reductive Amination Reaction [1]
| Parameter | Condition | BAF Yield (%) |
| Water Content (in THF) | 0 vol% | 0 |
| 10 vol% | 42.6 | |
| 20 vol% | 37.0 | |
| Temperature | 100°C | Lower Yield |
| 120°C | Considerably Higher Yield | |
| 140°C | Small Increase from 120°C | |
| Hydrogen Pressure | 5 bar | Lower Yield |
| 10 bar | Markedly Promoted Formation | |
| 15 bar | Little Effect | |
| 20 bar | Little Effect |
Note: Data is for the synthesis of 2,5-bis(aminomethyl)furan (B21128) (BAF) and is presented here as a reference for optimizing similar reductive amination reactions.
Table 2: Optimization of N-alkylation of 2,6-Diethylaniline
| Solvent System (2-propanol:water) | Yield (%) |
| 1:9 | 40 |
| 2:8 | 55 |
| 5:5 | 70 |
| 8:2 | 85 |
| 9:1 | 95 |
| Catalyst/Reagent Amount | Yield (%) |
| 0.05 equiv. Pd/C, 5 equiv. Ammonium Formate (B1220265) | 80 |
| 0.1 equiv. Pd/C, 10 equiv. Ammonium Formate | 95 |
| 0.2 equiv. Pd/C, 15 equiv. Ammonium Formate | 95 |
Note: This data pertains to the N-alkylation of the 2,6-isomer and illustrates the impact of solvent composition and reagent amounts.
Experimental Protocols
General Protocol for N-alkylation of a Diethylaniline (Adapted from 2,6-Diethylaniline)[2]
This protocol describes a general method for the reductive amination of an aldehyde with a diethylaniline using Pd/C as a catalyst and ammonium formate as a hydrogen source.
-
Catalyst Activation: To a flask containing 10% Pd/C (0.1 equivalents), add a 9:1 mixture of 2-propanol and water. Add ammonium formate (10 equivalents) dissolved in a minimal amount of water to the flask. Stir the mixture for 5 minutes to activate the catalyst.
-
Reaction Initiation: To the stirred catalyst mixture, add the diethylaniline (1 equivalent) and the desired aldehyde (1 equivalent).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through celite to remove the Pd/C catalyst. Remove the solvent under reduced pressure.
-
Extraction: Dilute the residue with a suitable organic solvent (e.g., Dichloromethane) and wash with brine. Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent by distillation under reduced pressure. Purify the resulting residue by silica (B1680970) gel column chromatography.
General Protocol for Recovery of 2,6-Dialkylanilines from Distillation Residue[3]
This procedure can be adapted to potentially recover additional this compound from reaction residues.
-
Hydrogenation Setup: Place the distillation residue in a suitable pressure reactor containing a hydrogenation catalyst (e.g., a supported nickel, cobalt, copper, or noble metal catalyst).
-
Hydrogenation: Pressurize the reactor with hydrogen to a pressure between 100-5000 psig. Heat the mixture to a temperature between 50-300°C (a more preferred range is 100-200°C).
-
Catalyst Removal: After the reaction, cool the mixture and remove the catalyst by filtration, centrifugation, or settling.
-
Purification: Distill the hydrogenated residue, preferably under reduced pressure, to recover the additional this compound.
References
Technical Support Center: Purification of 2,5-Diethylaniline
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during the purification of 2,5-Diethylaniline.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark-colored oil. What causes this discoloration, and can it be removed?
A1: Discoloration (typically yellow to dark brown) in anilines is most commonly due to the formation of oxidation products. The amino group is susceptible to oxidation upon exposure to air and light. These colored impurities can often be removed by distillation, particularly under reduced pressure, or by column chromatography. For storage, it is recommended to keep this compound under an inert atmosphere (nitrogen or argon) in a sealed, light-protected container.
Q2: What are the most likely impurities in a sample of crude this compound?
A2: The impurities present will largely depend on the synthetic route used. Common impurities can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Other diethylaniline isomers (e.g., 2,3-, 2,4-, 2,6-, 3,4-, 3,5-diethylaniline) may be present, depending on the selectivity of the synthesis.
-
Mono-ethylated Intermediates: If the synthesis involves ethylation of aniline (B41778) or a related compound, incompletely reacted intermediates may be present.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Oxidation Products: As mentioned in Q1, these can form upon exposure to air.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature of the impurities and the scale of the purification.
-
Fractional Vacuum Distillation: This is often the most effective method for separating this compound from non-volatile impurities, higher-boiling isomers, and some lower-boiling impurities on a larger scale.
-
Column Chromatography: For small-scale purifications or to remove impurities with very close boiling points, silica (B1680970) gel or alumina (B75360) column chromatography can be highly effective.
-
Recrystallization (of a salt): If the aniline can be converted to a stable crystalline salt (e.g., hydrochloride), recrystallization can be an excellent method for achieving high purity. The purified salt can then be neutralized to regenerate the free aniline.
Troubleshooting Guides
Fractional Vacuum Distillation
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers | Inefficient distillation column. | Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. | |
| Bumping or Unstable Boiling | Uneven heating. | Use a heating mantle with a stirrer for uniform heating. |
| Lack of boiling chips or stir bar. | Add fresh boiling chips or a magnetic stir bar before starting the distillation. | |
| Product Darkens During Distillation | Oxidation at high temperatures. | Ensure the system is under a high vacuum to lower the boiling point. Purge the apparatus with an inert gas (nitrogen or argon) before heating. |
| No Product Distilling Over | Vacuum is not low enough. | Check all connections for leaks. Ensure the vacuum pump is functioning correctly. |
| Thermometer placement is incorrect. | The top of the thermometer bulb should be level with the side arm leading to the condenser. |
Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation of Compound and Impurities | Inappropriate solvent system. | Optimize the eluent polarity using Thin Layer Chromatography (TLC) first. Test various solvent mixtures (e.g., hexane (B92381)/ethyl acetate, dichloromethane/methanol). |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded. | |
| Tailing of the Compound Spot on TLC/Column | Compound is interacting strongly with the stationary phase. | Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent system to improve the elution of the basic aniline. |
| Compound is not Eluting from the Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Cracks or Channels in the Stationary Phase | Improperly packed column. | Ensure the silica gel or alumina is packed uniformly as a slurry and is not allowed to run dry. |
Data Presentation
Table 1: Physical Properties of Diethylaniline Isomers and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 149.23 | No experimental data found. Estimated to be similar to other isomers. |
| 2,6-Diethylaniline | 149.23 | 243 |
| N,N-Diethylaniline | 149.23 | 217 |
| 2,5-Dimethylaniline | 121.18 | 214 |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
Objective: To purify crude this compound by separating it from non-volatile and some volatile impurities.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with stirrer
-
Vacuum pump and gauge
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude this compound and boiling chips or a stir bar into the round-bottom flask.
-
Connect the apparatus to a vacuum source.
-
Slowly evacuate the system to the desired pressure.
-
Begin heating the flask gently with the heating mantle.
-
Collect any low-boiling fractions in a separate receiving flask.
-
As the temperature rises and stabilizes at the expected boiling point of this compound, change the receiving flask to collect the pure product.
-
Continue distillation until the temperature starts to drop or rise significantly, indicating the end of the product fraction.
-
Stop heating and allow the system to cool to room temperature before carefully venting to atmospheric pressure.
Protocol 2: Silica Gel Column Chromatography of this compound
Objective: To purify small-scale or closely contaminated this compound.
Materials:
-
Crude this compound
-
Silica gel (60-200 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate, potentially with a small amount of triethylamine)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives good separation between this compound and its impurities (a typical starting point is 95:5 hexane:ethyl acetate). The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the non-polar eluent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack, draining the solvent but not letting the silica run dry.
-
Add a layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the separation using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
identifying and minimizing byproducts in 2,5-Diethylaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2,5-Diethylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary challenges?
Q2: What are the typical byproducts observed in the synthesis of this compound?
-
Under-alkylation Products: Unreacted aniline (B41778) and mono-ethylated anilines (2-ethylaniline and 4-ethylaniline).
-
Over-alkylation Products: Poly-ethylated anilines, such as 2,4,6-triethylaniline.[3]
-
Isomeric Products: Formation of other diethylaniline isomers (e.g., 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-diethylaniline).
-
Coupling and Rearrangement Products: More complex molecules can also form. For instance, in the synthesis of 2,6-diethylaniline (B152787), byproducts like diethyl-sec-butylaniline, 2-sec-butyl-6-ethylaniline, diphenylamine, monoethyldiphenylamine, and N-(2-amino-3-ethyl-α-methylbenzylidene)-2,6-diethylaniline have been identified in the distillation residue.[3]
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation requires careful control over reaction conditions:
-
Protection of the Amino Group: To prevent the deactivating reaction between the amino group and the Lewis acid catalyst, the amino group can be protected, for example, by acetylation to form acetanilide. The acetyl group is less basic and still directs ortho- and para-alkylation. The protecting group is then removed by hydrolysis in a subsequent step.
-
Control of Reaction Parameters:
-
Temperature and Pressure: Industrial synthesis of diethylanilines often involves high temperatures (e.g., 310°C) and pressures (e.g., 4.6-5.0 MPa) when using ethylene (B1197577) gas.[4] Optimizing these parameters is crucial for selective alkylation.
-
Molar Ratio of Reactants: A precise molar ratio of aniline to the ethylating agent and catalyst is necessary to reduce over- and under-alkylation.
-
Reaction Time: Prolonged reaction times can increase the likelihood of multiple alkylations.[3]
-
-
Catalyst Choice: While aluminum-based catalysts are common, exploring other catalytic systems might offer improved selectivity.
Q4: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?
A4: The most common and effective techniques for analyzing the product mixture from a this compound synthesis are:
-
Gas Chromatography (GC): GC is an excellent method for separating and quantifying volatile compounds like aniline and its alkylated derivatives. It can provide detailed information on the relative amounts of the desired product and various byproducts.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary identification of different components in the reaction mixture. It is also useful for optimizing the solvent system for column chromatography.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of the reaction mixture, especially for less volatile or thermally sensitive byproducts.[3]
-
Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry can help in the structural elucidation of unknown byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield of this compound | The amino group of aniline is reacting with the Lewis acid catalyst, deactivating the aromatic ring. | Protect the amino group by converting it to an amide (e.g., acetanilide) before the Friedel-Crafts reaction. Subsequently, deprotect the amino group. |
| Incomplete reaction. | Optimize reaction conditions, including temperature, pressure, and reaction time. Ensure proper mixing. | |
| Formation of a Complex Precipitate | This is the expected salt formed from the Lewis acid-base reaction between aniline and the catalyst. | This confirms the incompatibility of unprotected aniline with standard Friedel-Crafts conditions. Proceed with the protection of the amino group. |
| High Percentage of Mono-ethylated Byproducts | Insufficient amount of ethylating agent or short reaction time. | Increase the molar ratio of the ethylating agent to aniline. Extend the reaction time and monitor the progress by GC or TLC. |
| Significant Amount of Poly-ethylated Byproducts | Excess of ethylating agent or prolonged reaction time. | Reduce the molar ratio of the ethylating agent. Optimize and shorten the reaction time.[3] |
| Poor Separation of this compound from Isomeric Byproducts during Purification | Inefficient distillation column or incorrect packing. | For fractional distillation, use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Ensure the column is well-insulated.[3] |
| Inappropriate solvent system for column chromatography. | Optimize the eluent polarity. Perform TLC with various solvent systems (e.g., different ratios of hexane (B92381) and ethyl acetate) to find a system that provides good separation.[3] | |
| Co-elution of Product with an Unknown Impurity | The impurity has a similar polarity to the desired product. | If optimizing the solvent system for silica (B1680970) gel chromatography is unsuccessful, consider using a different stationary phase, such as alumina (B75360) (basic or neutral).[3] |
Quantitative Data on Byproduct Formation
The following table summarizes typical byproducts identified in the distillation residue after the removal of the main product in a representative industrial synthesis of 2,6-diethylaniline from aniline and ethylene. While this data is for the 2,6-isomer, it provides valuable insight into the types of higher-boiling byproducts that may also form during the synthesis of this compound.[3]
| Byproduct | Typical Percentage in Distillation Residue (%) |
| 2,4,6-Triethylaniline | 10.1 |
| Diethyl-sec-butylaniline | 3.6 |
| 2-sec-Butyl-6-ethylaniline | 22.1 |
| Diphenylamine | 5.1 |
| Monoethyldiphenylamine | 16.3 |
| N-(2-amino-3-ethyl-α-methylbenzylidene)-2,6-diethylaniline | 28.3 |
Note: Lower boiling impurities such as unreacted aniline and o-ethylaniline are typically removed in the initial distillation fractions.[3]
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diethylaniline via Friedel-Crafts Alkylation (Industrial Method Adaptation)
This protocol is for the synthesis of 2,6-diethylaniline but illustrates the general conditions for direct alkylation of aniline.[4]
Materials:
-
Aniline
-
Triethylaluminum (B1256330) (as catalyst precursor)
-
Ethylene gas
-
High-boiling aromatic solvent
-
Aqueous sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate
Equipment:
-
High-pressure autoclave reactor with stirrer, gas inlet, and temperature/pressure controls
-
Distillation apparatus
Procedure:
-
Catalyst Complex Preparation: In an appropriate vessel, react aniline and triethylaluminum in a molar ratio of approximately 3:1 at 160°C for 1.5 hours to form the catalyst complex.
-
Alkylation Reaction: Mix the prepared catalyst complex with additional aniline in a mass ratio of 1:12.5 and pump it into the high-pressure autoclave. Heat the reactor to 310°C and pressurize with ethylene to 4.6-5.0 MPa. Continuously feed ethylene to maintain the pressure as the reaction proceeds for 1-8 hours.
-
Work-up and Purification: After cooling and venting the reactor, deactivate the catalyst by adding an aqueous sodium hydroxide solution. Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate. Purify the crude product by vacuum distillation.[4]
Protocol 2: Purification of Diethylaniline by Fractional Distillation
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks.
Procedure:
-
Charging the Flask: Charge the crude diethylaniline mixture into the round-bottom flask.
-
Distillation:
-
Fraction 1 (Lower Boiling Impurities): Heat the flask. The first fraction will primarily contain unreacted aniline (boiling point: ~184°C) and mono-ethylated anilines. The temperature at the distillation head will plateau during the collection of these components.
-
Intermediate Fraction: As the temperature rises, collect an intermediate fraction that may contain a mixture of mono-ethylated aniline and the desired diethylaniline isomer.
-
Product Fraction: Collect the fraction corresponding to the boiling point of this compound.
-
Residue: Higher boiling byproducts will remain in the distillation flask.[3]
-
-
Analysis: Analyze the collected fractions by GC to determine their purity.[3]
Protocol 3: Purification of Diethylaniline by Silica Gel Column Chromatography
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and carefully apply it to the top of the silica gel.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate (B1210297) (gradient elution). A typical gradient might be from 100% hexane to a 95:5 or 90:10 hexane:ethyl acetate mixture.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.[3]
Visualizations
Caption: Synthesis pathway for this compound and common byproduct formation routes.
Caption: A troubleshooting workflow for optimizing this compound synthesis.
Caption: Interaction between aniline and Lewis acid catalyst leading to deactivation.
References
troubleshooting common issues in aniline alkylation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during aniline (B41778) alkylation reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in aniline alkylation, and how can they be minimized?
A1: The most prevalent side reactions in aniline alkylation are C-alkylation (alkylation on the aromatic ring), polyalkylation (formation of di- or tri-alkylated products), and tar formation.[1][2]
-
C-Alkylation vs. N-Alkylation: Competition between N-alkylation (on the nitrogen atom) and C-alkylation (on the aromatic ring) is a primary challenge. Generally, lower temperatures favor N-alkylation.[1] The choice of catalyst is also critical; for instance, Lewis acids like AlCl₃ can promote C-alkylation, whereas certain zeolite catalysts and transition metal complexes show higher selectivity for N-alkylation.[1][2][3]
-
Polyalkylation: The initial N-alkylated product is often more nucleophilic than aniline itself, leading to further alkylation and the formation of N,N-dialkylated and even tri-alkylated products.[2] To minimize this, a high aniline-to-alkylating agent molar ratio is recommended.[1] Slow addition of the alkylating agent can also help maintain its low concentration, thus favoring mono-alkylation.[2]
-
Tar Formation: High reaction temperatures can accelerate decomposition pathways and side reactions, leading to the formation of high-molecular-weight byproducts known as tar.[2] Optimizing the reaction temperature by running it lower for a longer duration can be beneficial.[2]
Q2: How does the choice of catalyst affect the outcome of an aniline alkylation reaction?
A2: The catalyst plays a crucial role in determining the selectivity and efficiency of aniline alkylation.
-
Zeolites: Zeolite catalysts, particularly those with specific pore sizes (6-8 angstroms), can exhibit high selectivity for N-alkylation by sterically hindering C-alkylation.[1] For instance, H-BEA zeolites have been used for ortho-alkylation of aniline.[3]
-
Metal-Based Catalysts: Various metal-based catalysts are effective. Copper chromite has demonstrated high selectivity for the synthesis of N-isopropylaniline via reductive alkylation.[1][4] Nickel, palladium, and manganese pincer complexes are also used for selective N-alkylation of anilines with alcohols.[5][6][7][8]
-
Catalyst Deactivation: Catalysts can deactivate through mechanisms like coke formation.[9][10] This "coke" can be nitrogen-containing, which strongly interacts with and poisons the catalyst.[9] Catalyst regeneration, for example, through oxidative treatment, may be necessary to restore activity.[9]
Q3: What are the key reaction parameters to control for a successful aniline alkylation?
A3: Several parameters must be carefully controlled:
-
Temperature: As mentioned, temperature is a critical factor influencing selectivity. Lower temperatures generally favor N-alkylation over C-alkylation.[1]
-
Reactant Molar Ratio: A high aniline to alkylating agent ratio helps to suppress polyalkylation.[1]
-
Solvent: The choice of solvent can impact reaction selectivity and catalyst stability. For instance, in some nickel-catalyzed systems, polar solvents can lead to faster catalyst deactivation.[5] Low-polarity solvents like THF have shown good results in certain Pd/C catalyzed reactions.[11]
-
Base: In many protocols, a base is required. The type and amount of base can significantly affect the reaction outcome.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Alkylated Product
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Screen a range of temperatures. Lower temperatures may improve selectivity and reduce side reactions, potentially increasing the yield of the desired product.[1] |
| Incorrect Reactant Ratio | Optimize the molar ratio of aniline to the alkylating agent. An excess of aniline often favors mono-N-alkylation.[1] |
| Catalyst Inactivity or Deactivation | Ensure the catalyst is properly activated according to the protocol.[1][4] If deactivation is suspected, consider catalyst regeneration or using a fresh batch.[9] |
| Poor Choice of Solvent | Experiment with different solvents. The solvent can influence reactant solubility, catalyst stability, and reaction selectivity.[5][11] |
| Insufficient Reaction Time | Monitor the reaction progress over time using techniques like GC or TLC to ensure it has reached completion. |
Issue 2: Poor Selectivity (Mixture of N- and C-Alkylated Products)
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Decrease the reaction temperature. Higher temperatures tend to favor C-alkylation.[1] |
| Inappropriate Catalyst | Select a catalyst known for high N-alkylation selectivity, such as certain zeolites or specific metal complexes.[1][3] Avoid strong Lewis acids if C-alkylation is a problem.[2] |
| Solvent Effects | The solvent can influence the reaction pathway. A solvent that promotes the desired N-alkylation pathway should be chosen.[12] |
Issue 3: Significant Formation of Polyalkylated Byproducts
| Potential Cause | Suggested Solution |
| Low Aniline to Alkylating Agent Ratio | Increase the molar ratio of aniline to the alkylating agent to favor mono-alkylation.[1] |
| Rapid Addition of Alkylating Agent | Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the chance of multiple alkylations.[2] |
| High Reaction Temperature or Prolonged Reaction Time | Optimize both temperature and reaction time. Over-reacting can lead to increased polyalkylation. |
Issue 4: Catalyst Deactivation
| Potential Cause | Suggested Solution |
| Coke/Tar Formation on Catalyst Surface | Implement an oxidative regeneration procedure to remove carbonaceous deposits.[9] |
| Impurities in Reactants | Purify the aniline and alkylating agent before use, as impurities can poison the catalyst.[9] |
| Reaction Conditions Promoting Deactivation | Adjust reaction conditions (e.g., temperature, solvent) to minimize side reactions that lead to catalyst fouling.[5] |
Experimental Protocols
Protocol 1: Reductive Alkylation of Aniline with Acetone (B3395972) over Copper Chromite Catalyst
This protocol describes the synthesis of N-isopropylaniline.[1]
Catalyst Activation:
-
Pre-treat the copper chromite catalyst by heating in a stream of air at 300°C for 4 hours.
-
Follow by passing hydrogen gas over the catalyst at the same temperature.[1]
Reaction Procedure:
-
In a high-pressure autoclave, combine aniline and acetone (e.g., 1:3 molar ratio).[4]
-
Add the pre-reduced copper chromite catalyst (e.g., 4% w/w of total reactants).[4]
-
Flush the autoclave first with nitrogen and then with hydrogen.[1]
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 bar).[1][4]
-
Heat the reaction mixture to the optimal temperature (e.g., 140°C) for a specified duration (e.g., 60 minutes) with stirring.[1][4]
Work-up and Analysis:
-
After the reaction, cool the autoclave to room temperature and release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the product by Gas Chromatography (GC) to determine the yield and selectivity. The product can be further purified by distillation.
Protocol 2: Selective N-alkylation of Aniline using a Zeolite Catalyst in a Fixed-Bed Reactor
This protocol is based on the vapor-phase alkylation of aniline with a lower alkanol.[1]
Catalyst Preparation:
-
Activate the zeolite catalyst by calcination. Calcine the catalyst at a specified temperature for 2-4 hours in a stream of a carrier gas (e.g., nitrogen).[1]
Reaction Setup:
-
Prepare a mixture of aniline and the lower alkanol (e.g., methanol) with the desired molar ratio.
-
Introduce the reactant mixture into the reactor using a pump at a controlled flow rate.
-
Maintain the reactor temperature within the optimal range for N-alkylation (e.g., 250°C to 350°C).[1]
Product Collection and Analysis:
-
Cool the reaction products using a condenser.
-
Collect the liquid products in a flask.
-
Analyze the product mixture using GC or other suitable analytical techniques to determine the conversion and selectivity.
Visualizations
Caption: A troubleshooting workflow for common issues in aniline alkylation.
Caption: Reaction pathways in aniline alkylation showing desired and side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring 2,5-Diethylaniline Reactions with TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving 2,5-Diethylaniline using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound spot streaking or appearing as a long tail on the TLC plate?
A: This is a common issue when working with basic compounds like aromatic amines on standard silica (B1680970) gel, which is slightly acidic.
-
Cause 1: Strong Adsorption: The basic amine group on this compound can interact strongly with the acidic silica gel, causing it to "stick" and streak up the plate instead of moving as a compact spot.[1]
-
Solution 1: To counteract this, add a small amount of a basic modifier to your mobile phase (eluent). Typically, 0.1-2.0% triethylamine (B128534) (Et3N) or a solution of ammonia (B1221849) in methanol (B129727) is effective.[2][3] This neutralizes the acidic sites on the silica, allowing for cleaner separation.
-
Cause 2: Sample Overloading: Applying too much of the sample to the plate can saturate the stationary phase, leading to streaking.[2][4]
-
Solution 2: Dilute your sample solution and re-spot a smaller amount on the plate.[1][2]
Q2: My spots are not visible under a UV lamp. How can I visualize them?
A: While this compound is an aromatic compound and should be UV-active, its reaction products may not be, or the concentration might be too low for detection.
-
Cause 1: Low Concentration: The amount of material spotted on the plate may be insufficient for UV detection.[2][4]
-
Solution 1: Try concentrating the sample by spotting it multiple times in the same location, ensuring the solvent evaporates completely between applications.[2][4]
-
Cause 2: Compound is not UV-Active: Some reaction products may lack a strong chromophore that absorbs UV light at 254 nm.[2][3]
-
Solution 2: Use a chemical stain for visualization. Several options are effective for amines and their derivatives:
-
Ninhydrin (B49086): Excellent for visualizing primary amines like this compound, which will typically appear as pink or purple spots upon heating.[3][5]
-
Potassium Permanganate (KMnO₄): A general stain that reacts with compounds that can be oxidized, such as amines and alcohols, appearing as yellow-brown spots on a purple background.[5]
-
Phosphomolybdic Acid (PMA): A good general stain that works for a wide variety of functional groups. Spots usually appear as shades of green after heating.[2]
-
Iodine: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[2][3][5]
-
Q3: The spots for my starting material (this compound) and the product are too close together (similar Rf). How can I improve the separation?
A: Poor separation indicates that the chosen solvent system (eluent) is not optimal for resolving the compounds in your mixture.
-
Solution 1: Adjust Solvent Polarity: If the spots are too high on the plate (Rf > 0.8), the eluent is too polar. Decrease the proportion of the polar solvent. If the spots are too low (Rf < 0.2), the eluent is not polar enough. Increase the proportion of the polar solvent.[2]
-
Solution 2: Change Solvent System: If adjusting the ratio of your current solvents doesn't work, try a completely different solvent system. For example, if a hexane/ethyl acetate (B1210297) mixture fails, consider dichloromethane/methanol.[6]
-
Solution 3: Use a Co-spot: A "co-spot" is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same place. This helps to confirm if a new spot has appeared or if the starting material is still present, especially when Rf values are very close.[6]
Q4: My reaction is in a high-boiling point solvent (e.g., DMF, DMSO), and the TLC plate is just a smear. What can I do?
A: High-boiling solvents can interfere with the TLC development, causing streaking and smearing because they do not evaporate from the plate.
-
Solution: After spotting your TLC plate, place it under a high vacuum for 5-10 minutes. This will help to remove the residual high-boiling solvent before you place the plate in the developing chamber.[6]
Q5: I see unexpected spots on my TLC plate. What could be the cause?
A: Unexpected spots can arise from side reactions or contamination.
-
Cause 1: Side Products: The reaction may be producing byproducts. Characterizing these can help in optimizing the reaction conditions to minimize their formation.[7]
-
Cause 2: Contamination: Accidental contact with the surface of the TLC plate can transfer oils or other compounds from your hands or gloves, which may become visible after staining.[4] Always handle TLC plates by the edges.
-
Cause 3: Decomposition: The compound might be unstable on the acidic silica gel. If you suspect this, you can perform a 2D TLC or consider using a different stationary phase like neutral alumina.[6]
Experimental Protocols
Standard Protocol for TLC Monitoring of a this compound Reaction
This protocol outlines the general procedure for monitoring a reaction where this compound is the starting material (SM).
1. Chamber Preparation:
-
Pour your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate with 1% Triethylamine) into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside, leaning against the chamber wall, to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
2. Plate Preparation and Spotting:
-
Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a TLC plate.
-
Mark three evenly spaced points on the baseline for your samples.
-
Lane 1 (SM): Using a capillary tube, spot a dilute solution of your starting material, this compound.
-
Lane 2 (Co-spot): Spot the starting material first. Then, without letting the spot get too large, spot the reaction mixture directly on top of the SM spot.
-
Lane 3 (Reaction Mixture - RM): Spot a sample taken directly from your reaction vessel.
-
Ensure all spots are small and concentrated.[3]
3. Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Make sure the solvent level is below the baseline.[2]
-
Cover the chamber and allow the solvent to travel up the plate via capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[3]
4. Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
UV Light: Examine the plate under a short-wave (254 nm) UV lamp in a dark environment.[8][9] Circle any visible spots with a pencil, as they will disappear when the light is removed.[9]
-
Staining: If spots are not visible or for better confirmation, use a chemical stain. Dip the plate into a staining solution (e.g., ninhydrin or permanganate), wipe off the excess, and gently heat the plate with a heat gun until colored spots appear.[9]
5. Interpretation:
-
Compare the reaction mixture lane (RM) to the starting material (SM) and co-spot lanes.
-
The disappearance of the SM spot and the appearance of a new product spot in the RM lane indicate that the reaction is progressing.
-
The reaction is considered complete when the SM spot is no longer visible in the RM lane.[10]
Data Presentation
Table 1: Example Rf Values for this compound (SM) and a Hypothetical Product
The following table illustrates how the Retention Factor (Rf) can change with the polarity of the solvent system. The product is assumed to be N-acetyl-2,5-diethylaniline, which is more polar than the starting amine.
| Solvent System (Hexane:Ethyl Acetate + 1% Et₃N) | Rf of this compound (SM) | Rf of N-acetyl-2,5-diethylaniline (Product) | Separation Quality |
| 95 : 5 | 0.35 | 0.15 | Good |
| 90 : 10 | 0.50 | 0.30 | Excellent |
| 80 : 20 | 0.70 | 0.55 | Good |
| 50 : 50 | 0.90 | 0.82 | Poor (Spots too high) |
Visualizations
Diagram 1: Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring reaction progress using TLC.
Diagram 2: Troubleshooting Guide for Common TLC Issues
Caption: A logical guide for troubleshooting common TLC problems.
References
- 1. youtube.com [youtube.com]
- 2. silicycle.com [silicycle.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Pilot Production of 2,5-Diethylaniline
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2,5-Diethylaniline. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data summaries to address challenges encountered during pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: Can this compound be synthesized by direct Friedel-Crafts ethylation of aniline (B41778)?
Q2: What is the recommended synthetic route for the pilot-scale production of this compound?
A2: A robust and scalable two-step synthesis is recommended. This pathway involves the nitration of 1,4-diethylbenzene (B43851) to produce 2,5-diethylnitrobenzene, followed by the reduction of the nitro group to yield the target this compound. This approach avoids the complications of direct aniline alkylation and allows for greater control over isomer selectivity.
Q3: Why is 1,4-diethylbenzene chosen as the starting material?
A3: 1,4-Diethylbenzene is an ideal precursor because the two ethyl groups are strong ortho-, para-directing activators for electrophilic aromatic substitution. During nitration, the nitro group is directed to the position ortho to one of the ethyl groups, resulting in the desired 2,5-diethylnitrobenzene isomer with high selectivity.
Q4: What are the common methods for reducing the nitro group in 2,5-diethylnitrobenzene?
A4: For pilot and industrial scale, catalytic hydrogenation is the preferred method. This process typically uses a catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[4] It is highly efficient, produces high yields, and is environmentally cleaner than alternatives like metal/acid reductions (e.g., Sn/HCl or Fe/HCl), which generate significant metallic waste streams.
Q5: What are the primary safety concerns when scaling up this synthesis?
A5: Key safety hazards include:
-
Nitration: The use of concentrated nitric and sulfuric acids is highly hazardous. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. The process must be conducted in a properly rated pressure reactor with appropriate safety measures. Some hydrogenation catalysts, particularly Raney Nickel, can be pyrophoric (ignite spontaneously in air) and must be handled with care.
Synthesis Pathway and Troubleshooting Workflow
The recommended two-step synthesis pathway and a general workflow for troubleshooting common issues are outlined below.
Caption: Proposed two-step synthesis route for this compound.
References
Technical Support Center: Catalyst Selection and Optimization for 2,5-Diethylaniline Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in reactions involving 2,5-diethylaniline. Due to the limited availability of specific literature on this compound compared to its isomers (like 2,6-diethylaniline), this guide also provides information on analogous reactions and plausible synthetic routes to assist researchers in developing their experimental plans.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There is a notable lack of direct, one-step catalytic methods for the synthesis of this compound in published literature. A plausible and commonly employed strategy for substituted anilines involves a two-step process:
-
Nitration of a suitable precursor: In this case, 1,4-diethylbenzene (B43851) would be the logical starting material. Nitration, typically using a mixture of concentrated nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring.
-
Reduction of the nitro group: The resulting nitro-diethylbenzene is then reduced to the corresponding aniline (B41778). Catalytic hydrogenation is a common and effective method for this transformation.
Q2: What catalysts are effective for the reduction of dinitro- or nitro-aromatic compounds to anilines?
A2: Several catalysts are effective for the reduction of nitroarenes. The choice of catalyst can depend on factors such as the presence of other functional groups, cost, and desired reaction conditions (temperature, pressure). Common catalysts include:
-
Palladium on Carbon (Pd/C): Highly effective and widely used for catalytic hydrogenation. It often provides high yields under relatively mild conditions.
-
Raney Nickel (Raney Ni): A cost-effective alternative to palladium catalysts, though it may sometimes require higher temperatures and pressures.
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): Another effective hydrogenation catalyst.
-
Tin(II) Chloride (SnCl₂): Used for stoichiometric reductions in acidic media, which can be useful if other reducible functional groups are present that are sensitive to catalytic hydrogenation.
Q3: How does the reactivity of this compound compare to other isomers like 2,6-diethylaniline (B152787)?
A3: The reactivity of diethylaniline isomers is significantly influenced by steric hindrance around the amino group. 2,6-Diethylaniline is well-known for its high steric hindrance due to the two ethyl groups ortho to the amine.[1] This can make reactions like N-alkylation and acylation challenging.[2] In contrast, this compound has only one ortho substituent (an ethyl group), leading to less steric hindrance compared to the 2,6-isomer. Therefore, it is expected to be more reactive in reactions involving the amino group.
Q4: What are common challenges in working with diethylanilines?
A4: Diethylanilines, like many anilines, can be sensitive to air and light, leading to oxidation and the formation of colored impurities.[1] Therefore, it is advisable to store them under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. When performing reactions, using degassed solvents and maintaining an inert reaction atmosphere can help prevent the formation of oxidative side products.[1]
Troubleshooting Guides
Synthesis of this compound via Nitration and Reduction
Q: My nitration of 1,4-diethylbenzene is giving a low yield of the desired 2-nitro-1,4-diethylbenzene. What could be the issue?
A: Low yields in the nitration of alkylbenzenes can be due to several factors:
-
Reaction Temperature: The temperature of the nitrating mixture is crucial. If the temperature is too high, dinitration and oxidation side reactions can occur. For methylbenzene, the reaction is typically kept at 30°C.[3] A similar or slightly lower temperature should be a good starting point for 1,4-diethylbenzene.
-
Addition Rate: Slow, dropwise addition of the nitrating mixture to the substrate is important to control the reaction temperature and prevent localized overheating.
-
Acid Concentration: The use of concentrated nitric and sulfuric acids is essential. Dilute acids will not effectively generate the nitronium ion (NO₂⁺) required for the reaction.
Q: I am having trouble separating the isomers formed during the nitration of 1,4-diethylbenzene. How can I improve the separation?
A: Isomer separation can be challenging. The ethyl groups in 1,4-diethylbenzene direct the incoming nitro group to the ortho position. However, small amounts of other isomers might form.
-
Chromatography: Column chromatography is the most effective method for separating isomers. A non-polar eluent system, such as hexane/ethyl acetate (B1210297), is a good starting point.
-
Crystallization: If the desired isomer is a solid and present in high purity, fractional crystallization might be an option.
Q: The catalytic reduction of my nitro-diethylbenzene is slow or incomplete. What can I do?
A: Incomplete reduction can be addressed by optimizing the following:
-
Catalyst Activity: The catalyst may be old or deactivated. Using fresh, high-quality catalyst is recommended. For Pd/C, ensure it is not overly dry, as this can be a fire hazard.
-
Hydrogen Pressure: Increasing the hydrogen pressure can enhance the reaction rate.
-
Solvent: The choice of solvent can impact the reaction. Alcohols like ethanol (B145695) or methanol (B129727) are commonly used.
-
Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst. Purifying the nitro-compound before reduction can help.
Reactions of this compound
Q: My N-alkylation of this compound is resulting in low yields or the formation of side products. What catalyst and conditions should I consider?
A: For N-alkylation of anilines, reductive amination is a common and effective method.
-
Catalyst: Pd/C is a highly effective catalyst for reductive amination.[4]
-
Reducing Agent: Ammonium formate (B1220265) can be used as an in-situ source of hydrogen.[4]
-
Solvent: A mixture of isopropanol (B130326) and water is often a good solvent system.[4]
-
Troubleshooting:
-
Over-alkylation: If you are observing the formation of tertiary amines, consider using a less reactive alkylating agent or a bulkier protecting group on the nitrogen.
-
Incomplete Reaction: Ensure the catalyst is active and that the reaction is run for a sufficient amount of time. Monitoring the reaction by TLC or GC-MS is recommended.[1]
-
Q: I am attempting a C-N cross-coupling reaction (e.g., Buchwald-Hartwig) with this compound and it is not working well. What should I optimize?
A: While less sterically hindered than its 2,6-isomer, the ortho-ethyl group in this compound can still pose challenges for C-N cross-coupling reactions.
-
Ligand Choice: The choice of phosphine (B1218219) ligand is critical. For sterically hindered anilines, bulky, electron-rich ligands often give the best results.
-
Base: A non-nucleophilic base, such as sodium tert-butoxide or potassium phosphate, is typically used.
-
Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are common.
-
Temperature: These reactions often require elevated temperatures.
-
Troubleshooting:
-
Low Yield: Screen different ligands and bases. Ensure strictly anhydrous and anaerobic conditions.
-
Side Reactions: Hydrodehalogenation of the aryl halide can be a competing reaction. Using a more sterically demanding ligand or adjusting the temperature may help.
-
Proposed Synthesis of this compound
The following is a proposed two-step synthesis for this compound starting from 1,4-diethylbenzene.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Nitro-1,4-diethylbenzene (Generalized Protocol)
Materials:
-
1,4-Diethylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C.
-
In a separate flask, dissolve 1,4-diethylbenzene in a minimal amount of dichloromethane.
-
Slowly add the nitrating mixture to the solution of 1,4-diethylbenzene, ensuring the reaction temperature does not exceed 50°C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound (Generalized Protocol)
Materials:
-
2-Nitro-1,4-diethylbenzene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas Source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve 2-nitro-1,4-diethylbenzene in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the catalyst).
-
Purge the flask with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by vacuum distillation or column chromatography.
Catalyst Selection and Optimization for Reactions of this compound (by Analogy)
The following workflow provides a general guide for selecting a catalyst for reactions involving an aniline substrate.
Caption: General catalyst selection workflow for aniline reactions.
Quantitative Data (for Analogous Reactions)
Since specific quantitative data for this compound reactions is scarce, the following tables provide data for analogous reactions with other anilines to serve as a starting point for experimental design.
Table 1: Reductive N-Alkylation of 2,6-Diethylaniline with Aldehydes [4]
| Aldehyde | Catalyst (equiv.) | H-Source (equiv.) | Solvent | Time (min) | Yield (%) |
| Acetaldehyde | 0.1 | 10 | i-PrOH/H₂O (9:1) | 30 | 95 |
| Propionaldehyde | 0.1 | 10 | i-PrOH/H₂O (9:1) | 30 | 92 |
| Butyraldehyde | 0.1 | 10 | i-PrOH/H₂O (9:1) | 30 | 90 |
Catalyst: Pd/C; H-Source: Ammonium Formate
Table 2: High-Pressure Alkylation of Aniline with Ethylene
| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity to 2,6-DEA (%) |
| Triethylaluminum | 310 | 4.6-5.0 | 75-80 | 74 |
This data is for the synthesis of 2,6-diethylaniline and is provided for context on industrial alkylation processes.
References
long-term storage and stability of 2,5-Diethylaniline
This technical support center provides guidance on the long-term storage, stability, and troubleshooting for 2,5-Diethylaniline. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific data for this compound is limited, the recommendations provided are based on the general properties of aromatic amines and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
Q2: What are the common signs of degradation for this compound?
A2: The most common sign of degradation for anilines is a change in color, typically from colorless or pale yellow to yellow or brown. This discoloration is often due to oxidation. Other indicators of degradation can include the development of an unpleasant odor, changes in physical state (e.g., precipitation), and decreased solubility.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound have not been extensively documented, aromatic amines can undergo oxidation to form nitroso, nitro, and polymeric compounds.[2] Oxidation can also lead to the formation of colored impurities. Under certain conditions, ring oxidation to form phenolic derivatives may also occur.
Q4: My this compound has turned brown. Can I still use it?
A4: A brown coloration indicates that the this compound has likely undergone some degree of oxidation. For applications that are sensitive to impurities, it is recommended to purify the material before use, for example by distillation or column chromatography. For less sensitive applications, the material may still be usable, but it is advisable to first test it on a small scale.
Q5: How can I monitor the purity of my this compound over time?
A5: The purity of this compound can be monitored using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a UV detector.[3] These methods can separate the parent compound from potential impurities and degradation products, allowing for a quantitative assessment of purity.
Troubleshooting Guides
Issue 1: Discoloration of this compound During Storage
-
Possible Cause: Exposure to air (oxygen) and/or light. Aromatic amines are susceptible to oxidation, which is often accelerated by light.
-
Solution:
-
Store the compound in an amber glass bottle to protect it from light.
-
Ensure the container is tightly sealed to minimize contact with air.
-
For long-term storage, purge the container with an inert gas like nitrogen or argon before sealing.
-
Store in a cool and dark location, such as a refrigerator or a designated chemical storage cabinet.
-
Issue 2: Inconsistent Results in Reactions Involving this compound
-
Possible Cause 1: Degradation of the this compound starting material. The presence of impurities can interfere with the desired reaction pathway.
-
Solution 1:
-
Assess the purity of the this compound using HPLC or GC before use.
-
If the material is found to be impure, purify it by distillation under reduced pressure or by column chromatography.
-
-
Possible Cause 2: this compound is a highly activated aromatic compound and can be prone to side reactions such as over-alkylation, over-acylation, or polymerization under certain reaction conditions.[4][5]
-
Solution 2:
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. |
| Light | Protect from light (Amber vial) | Minimizes light-catalyzed degradation. |
| Container | Tightly sealed glass container | Prevents exposure to air and moisture. |
Table 2: General Stability of Aromatic Amines at Various Temperatures (Based on a study of aromatic amines in urine)[1]
| Storage Temperature | Stability Duration | Observation |
| ~20 °C (Room Temp) | < 10 days | Reduced recovery observed. |
| 4 °C and 10 °C | At least 10 days | Stable. |
| -20 °C and -70 °C | At least 10 days | Stable. |
| -70 °C | Up to 14 months | Stable. |
Note: This data is for aromatic amines in a biological matrix and should be considered as a general indicator of temperature effects on stability.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
This protocol is adapted from a method for the purity assessment of 2,6-Diethylaniline hydrochloride and can be used as a starting point for this compound.[3]
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid.
-
This compound reference standard.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Use a gradient elution, for example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a sample solution of the this compound to be tested at a concentration of approximately 1 mg/mL in methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
-
Analysis:
-
Inject the reference standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent method).
-
Protocol 2: Accelerated Stability Study of this compound
This protocol is a general guideline for conducting an accelerated stability study.[6][7][8]
-
Sample Preparation:
-
Place accurately weighed samples of high-purity this compound into several amber glass vials.
-
Some vials should be sealed under ambient air, while others should be purged with nitrogen before sealing to assess the impact of an inert atmosphere.
-
-
Storage Conditions:
-
Store the vials at elevated temperatures, for example, 40 °C, 50 °C, and 60 °C.
-
Store a control set of vials at the recommended long-term storage condition (e.g., 4 °C).
-
For photostability testing, expose a set of samples to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Testing Schedule:
-
Analyze the samples at initial time (t=0) and at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).
-
-
Analysis:
-
At each time point, analyze the samples for purity using the HPLC-UV method described in Protocol 1.
-
Visually inspect the samples for any changes in color or physical appearance.
-
Quantify the percentage of this compound remaining and identify and quantify any major degradation products.
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for an accelerated stability study.
References
- 1. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. epa.gov [epa.gov]
- 7. japsonline.com [japsonline.com]
- 8. www3.paho.org [www3.paho.org]
Technical Support Center: Recovery and Recycling of 2,5-Diethylaniline from Waste Streams
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the recovery and recycling of 2,5-Diethylaniline from various waste streams. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work. Methodologies are based on established principles of chemical separation and purification, with specific parameters adapted for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for treating a waste stream containing this compound?
A1: The initial approach depends on the nature of the waste stream (aqueous or organic). For aqueous streams, a primary step is to adjust the pH to recover the this compound. As an aromatic amine, its solubility in water is pH-dependent. By raising the pH of the solution to a basic level (typically >9-10), the equilibrium will shift to the free amine form, which is less soluble in water and can be separated. For organic waste streams, direct distillation is often the first step.
Q2: My this compound recovery yield is low. What are the common causes?
A2: Low recovery yields can stem from several factors:
-
Incomplete Extraction: In liquid-liquid extractions, ensure the pH of the aqueous phase is sufficiently basic to convert the aniline (B41778) salt to its free base, maximizing its partitioning into the organic solvent. Multiple extractions with fresh solvent will also improve yield.
-
Emulsion Formation: Emulsions can form at the interface of aqueous and organic layers during extraction, trapping the product. To break emulsions, try adding a saturated brine solution or a small amount of a different organic solvent.
-
Thermal Decomposition: this compound, like many anilines, can be susceptible to oxidation and decomposition at high temperatures. If using distillation, it is crucial to perform it under reduced pressure to lower the boiling point.
-
Adsorption onto Glassware: Trace amounts of product can adhere to the surfaces of glassware. Rinsing all equipment with the extraction solvent can help recover this residual material.
Q3: The recovered this compound is discolored (yellow to brown). How can I remove the color?
A3: Discoloration in anilines is typically due to the formation of colored oxidation products. Several methods can be employed for decolorization:
-
Activated Carbon Treatment: Dissolve the impure this compound in a suitable organic solvent and add a small amount of activated carbon. Stir or gently heat the mixture for a short period, then filter the carbon to remove the colored impurities.
-
Column Chromatography: Passing the impure material through a silica (B1680970) gel or alumina (B75360) column can effectively separate the colored, more polar oxidation byproducts.
-
Distillation: Careful distillation under reduced pressure can separate the this compound from less volatile colored impurities.
Troubleshooting Guides
Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Layers | - Emulsion formation. - Similar densities of the aqueous and organic phases. | - Add a saturated brine solution to the separatory funnel. - Allow the mixture to stand for an extended period. - Gently swirl or rock the funnel instead of vigorous shaking. - If densities are similar, add a co-solvent to the organic phase to alter its density. |
| Product Remains in Aqueous Layer | - Incorrect pH. - Insufficient amount of extraction solvent. | - Check the pH of the aqueous layer with a pH meter and adjust to >9. - Perform multiple extractions with smaller volumes of fresh organic solvent. |
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping or Uncontrolled Boiling | - Uneven heating. - Absence of boiling chips or magnetic stirrer. | - Use a heating mantle with a stirrer for uniform heating. - Add fresh boiling chips or a magnetic stir bar before heating. |
| Poor Separation of Fractions | - Inefficient fractionating column. - Distillation rate is too fast. - Fluctuating heat input. | - Use a longer fractionating column or one with a higher number of theoretical plates (e.g., Vigreux or packed column). - Reduce the heating rate to allow for proper vapor-liquid equilibrium. - Insulate the distillation head to maintain a stable temperature gradient. |
| Product Darkening in Distillation Flask | - Overheating. - Presence of oxygen. | - Use a vacuum to reduce the boiling point. - Purge the distillation apparatus with an inert gas (e.g., nitrogen or argon) before heating. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Tailing of the Product Band | - Strong interaction between the basic aniline and acidic silica gel. | - Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent. - Use a less acidic stationary phase like neutral or basic alumina. |
| Poor Separation of Impurities | - Inappropriate solvent system. - Column overloading. | - Optimize the eluent polarity using Thin Layer Chromatography (TLC) beforehand. - Ensure the sample load does not exceed 1-5% of the stationary phase mass. |
| Product Degradation on the Column | - Acidity of the silica gel. | - Use neutralized silica gel or an alternative stationary phase like alumina. - Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up elution. |
Experimental Protocols
Note: The following protocols are generalized and may require optimization based on the specific composition of the waste stream. Physical properties of this compound are estimated based on its isomers due to a lack of direct experimental data.
Physical and Chemical Properties (Estimated)
| Property | Value | Source/Basis |
| Molecular Formula | C₁₀H₁₅N | PubChem[1] |
| Molecular Weight | 149.23 g/mol | PubChem[1] |
| Boiling Point (estimated) | ~230-240 °C | Based on isomers (2,6-diethylaniline: 243 °C) |
| pKa of conjugate acid (estimated) | ~4.5 | Based on isomers and electronic effects |
| Solubility | Sparingly soluble in water, soluble in common organic solvents. | General property of anilines |
Protocol 1: Recovery of this compound from an Aqueous Waste Stream via Liquid-Liquid Extraction
Objective: To isolate this compound from an aqueous solution.
Materials:
-
Aqueous waste stream containing this compound
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
An immiscible organic solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Transfer the aqueous waste stream to a separatory funnel.
-
Slowly add NaOH solution while monitoring the pH. Continue addition until the pH of the aqueous solution is >9.
-
Add a volume of the organic solvent (e.g., one-third of the aqueous volume) to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The organic layer containing the this compound should be distinct from the aqueous layer.
-
Drain the lower layer (confirm which layer is organic based on the solvent's density) into a clean flask.
-
Repeat the extraction of the aqueous layer with two more portions of fresh organic solvent to maximize recovery.
-
Combine all organic extracts.
-
Wash the combined organic extracts with a small volume of brine solution to remove residual water and break any minor emulsions.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous Na₂SO₄ to the organic extract to remove any remaining water. Swirl the flask until the drying agent no longer clumps together.
-
Decant or filter the dried organic solution into a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification of Crude this compound by Fractional Distillation
Objective: To purify recovered this compound from non-volatile impurities and other components with different boiling points.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle with magnetic stirring
-
Vacuum source and gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Place the crude this compound and a few boiling chips or a stir bar into the distillation flask.
-
Connect the apparatus to a vacuum source.
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the temperature at the distillation head. Collect and discard any low-boiling initial fractions.
-
As the temperature approaches the expected boiling point of this compound under the applied pressure, change to a clean receiving flask.
-
Collect the fraction that distills at a constant temperature. This is the purified this compound.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and charring of high-boiling residues.
-
Allow the apparatus to cool completely before venting to atmospheric pressure.
Process Visualizations
References
Validation & Comparative
A Comparative Analysis of 2,5-Diethylaniline and Its Isomers for Researchers and Drug Development Professionals
In the landscape of chemical research and pharmaceutical development, a nuanced understanding of isomeric differences is paramount. Diethylaniline (C₁₀H₁₅N) isomers, sharing the same molecular formula but differing in the arrangement of their ethyl groups, exhibit distinct physicochemical properties, reactivity, and biological activities. This guide provides a comprehensive, objective comparison of 2,5-Diethylaniline and its key isomers, supported by available data, to aid researchers, scientists, and drug development professionals in their applications.
Physicochemical Properties: A Comparative Overview
The positioning of the two ethyl groups on the aniline (B41778) scaffold significantly influences properties such as basicity (pKa), boiling point, and melting point. These differences are critical in determining the suitability of an isomer for specific synthetic routes or biological assays. For instance, the steric hindrance offered by ortho-substituents in 2,6-diethylaniline (B152787) dramatically reduces its basicity compared to other isomers.[1] N,N-diethylaniline, a tertiary amine, exhibits a higher pKa due to the electron-donating effect of the ethyl groups on the nitrogen atom.[2]
The following table summarizes the key physicochemical data for this compound and its isomers. Data for dimethylaniline isomers are also included as analogs to illustrate the influence of substituent positioning where data for diethyl-substituted counterparts are unavailable.
| Property | This compound | N,N-Diethylaniline | 2,4-Diethylaniline | 2,6-Diethylaniline | 3,4-Diethylaniline | 3,5-Diethylaniline | 2,5-Dimethylaniline (analog) | 3,4-Dimethylaniline (analog) |
| CAS Number | 80427-50-5 | 91-66-7 | 14719-47-2 | 579-66-8 | 54675-14-8 | 1701-68-4 | 95-78-3 | 95-64-7 |
| Molecular Weight ( g/mol ) | 149.23 | 149.23 | 149.23 | 149.23 | 149.23 | 149.23 | 121.18 | 121.18 |
| Boiling Point (°C) | Not Available | 217 | 244 | 243 | Not Available | Not Available | 218 | 226 |
| Melting Point (°C) | Not Available | -38 | Not Available | 3-4 | Not Available | Not Available | 12-14 | 49-51 |
| Density (g/mL at 25°C) | Not Available | 0.938 | 0.948 | 0.906 | Not Available | Not Available | 0.975 | 1.076 (at 20°C) |
| pKa of Conjugate Acid | Not Available | 6.61 | Not Available | ~4.13 | Not Available | Not Available | 4.53 | 5.17 |
| Water Solubility | Not Available | 1.4 g/L (12°C) | Not Available | 0.67 g/L (26.7°C) | Not Available | Not Available | Slightly Soluble | Slightly Soluble |
Biological Activity and Toxicity: An Area for Further Research
Given the structural similarities, it is plausible that diethylaniline isomers also exhibit differential toxicity. The steric hindrance in 2,6-diethylaniline, for example, may influence its interaction with metabolic enzymes, potentially leading to a different toxicity profile compared to the less hindered 2,5- and 3,4-isomers. N,N-diethylaniline has been reported to be genotoxic, increasing the rate of sister chromatid exchange.[6] However, a direct comparative study quantifying the cytotoxicity and genotoxicity of all diethylaniline isomers is a clear gap in the current research landscape.
Experimental Protocols
To facilitate further comparative research, this section provides detailed methodologies for key experiments to assess the cytotoxicity and genotoxicity of diethylaniline isomers.
Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay
Objective: To determine and compare the cytotoxic effects of this compound and its isomers on a selected cell line (e.g., HepG2, a human liver cancer cell line).
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8]
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[9]
-
Isomer Treatment: Prepare stock solutions of each diethylaniline isomer in a suitable solvent (e.g., DMSO). Further dilute the stock solutions in culture medium to achieve a range of final concentrations for treatment. Replace the medium in the wells with the isomer-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of each isomer relative to the untreated control cells. Plot dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.
Protocol 2: Comparative Genotoxicity Assessment using Comet Assay
Objective: To evaluate and compare the potential of this compound and its isomers to induce DNA damage in a selected cell line.
Methodology: The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[10][11]
-
Cell Treatment: Treat cells with various concentrations of each diethylaniline isomer for a defined period (e.g., 4 hours).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage, allowing the negatively charged DNA fragments to migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software. Compare the results across the different isomers.
Metabolic Activation and Signaling Pathways
The biological effects of many aromatic amines are contingent upon their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[12][13] This process can generate reactive electrophilic intermediates, such as nitrenium ions, which can form adducts with DNA and proteins, leading to mutations and cellular damage. The specific CYP isoforms involved and the efficiency of this bioactivation can vary between isomers due to differences in their steric and electronic properties, which in turn would influence their toxicological profiles.
References
- 1. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diethylaniline - Wikipedia [en.wikipedia.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 11. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
Structural Elucidation of 2,5-Diethylaniline: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic methods used for the structural validation of 2,5-diethylaniline. By comparing experimental data from analogous compounds and theoretical predictions, this document serves as a practical reference for the characterization of this and similar substituted aniline (B41778) compounds.
Spectroscopic Data Summary
The expected molecular weight of this compound is 149.23 g/mol , with a monoisotopic mass of 149.120449483 Da.[1] This information is fundamental for mass spectrometry analysis.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | ~3.5 | Singlet (broad) | 2H |
| Ar-H (H6) | ~6.9 | Doublet | 1H |
| Ar-H (H4) | ~6.6 | Doublet of Doublets | 1H |
| Ar-H (H3) | ~6.5 | Doublet | 1H |
| -CH₂- (C2) | ~2.6 | Quartet | 2H |
| -CH₂- (C5) | ~2.5 | Quartet | 2H |
| -CH₃ (C2) | ~1.2 | Triplet | 3H |
| -CH₃ (C5) | ~1.2 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (-NH₂) | ~144 |
| C2 (-CH₂CH₃) | ~136 |
| C5 (-CH₂CH₃) | ~129 |
| C6 | ~128 |
| C4 | ~116 |
| C3 | ~114 |
| -CH₂- (C2) | ~25 |
| -CH₂- (C5) | ~23 |
| -CH₃ (C2) | ~14 |
| -CH₃ (C5) | ~13 |
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3400-3500 | Medium |
| N-H Stretch (symmetric) | 3300-3400 | Medium |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-2970 | Strong |
| N-H Bend | 1590-1650 | Medium |
| C=C Stretch (aromatic) | 1450-1600 | Medium |
| C-N Stretch | 1250-1340 | Medium-Strong |
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 149 | [M]⁺ (Molecular Ion) |
| 134 | [M-CH₃]⁺ |
| 120 | [M-C₂H₅]⁺ |
Comparative Spectroscopic Data
The predicted data for this compound can be benchmarked against the experimental data of structurally similar compounds.
¹H and ¹³C NMR of Analogous Compounds
-
2,5-Dimethylaniline : This compound offers a close structural analogy, with methyl groups in place of ethyl groups. The aromatic proton signals are expected in a similar region to those of this compound.[2][3]
-
2,6-Diethylaniline : While the substitution pattern differs, the signals for the ethyl groups provide a good comparison for the expected chemical shifts and multiplicities.[4]
-
N,N-Diethylaniline : This isomer is useful for comparing the signals of the ethyl groups, although the substitution on the nitrogen atom significantly alters the electronic environment of the aromatic ring.[5][6][7]
IR and MS of Analogous Compounds
-
N,N-Diethylaniline : The IR spectrum of this compound shows characteristic C-H and C-N stretching frequencies that can be compared with the expected spectrum of this compound.[8][9]
-
2,5-Diethoxyaniline : The mass spectrum of this compound provides insight into the fragmentation patterns of a di-substituted aniline derivative.[10]
-
2,6-Diethylaniline : The mass spectral data for this isomer can be compared to predict the fragmentation of the target molecule.[11]
Experimental Protocols
Standard protocols for obtaining high-quality spectroscopic data are crucial for accurate structural elucidation.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing : Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.
-
Data Acquisition : Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow for Structural Validation
The logical flow for the structural validation of this compound is depicted below.
Caption: Workflow for the spectroscopic validation of this compound.
This comprehensive approach, combining predictive analysis with comparative data from related compounds and standardized experimental protocols, provides a robust framework for the unequivocal structural validation of this compound.
References
- 1. This compound | C10H15N | CID 11321036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethylaniline(95-78-3) 1H NMR spectrum [chemicalbook.com]
- 3. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Diethylaniline(579-66-8) 13C NMR spectrum [chemicalbook.com]
- 5. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-Diethylaniline(91-66-7) 13C NMR [m.chemicalbook.com]
- 7. Diethylaniline - Wikipedia [en.wikipedia.org]
- 8. N,N-Diethylaniline [webbook.nist.gov]
- 9. N,N-Diethylaniline(91-66-7) IR Spectrum [m.chemicalbook.com]
- 10. 2,5-Diethoxyaniline [webbook.nist.gov]
- 11. mzCloud – 2 6 Diethylaniline [mzcloud.org]
A Comparative Guide to Analytical Procedures for 2,5-Diethylaniline Quantification
This guide provides a comparative overview of common analytical techniques for the quantification of 2,5-Diethylaniline. The information is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation. The methodologies and performance data presented are based on established practices for similar aromatic amines and are provided as a strong starting point for method development and validation for this compound.
The validation of any analytical procedure is crucial to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines (Q2(R2)) on the validation of analytical procedures, which include evaluating various performance characteristics.[1][2][3][4]
Comparison of Analytical Techniques
Three common analytical techniques are compared for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the absorption of ultraviolet or visible radiation by the analyte in solution. |
| Applicability | Suitable for a wide range of non-volatile and thermally labile compounds. Ideal for purity assessment and quantification of this compound and its impurities.[5] | Best suited for volatile and thermally stable compounds. Can be used for quantification and residual solvent analysis.[5][6] | A simple and rapid method for the quantitative analysis of compounds with chromophores.[5][7] |
| Specificity | High, especially with UV detection, as it separates the analyte from potential interferences.[5][8] | High, particularly when coupled with a mass spectrometer (GC-MS).[6] | Lower, as other compounds in the sample may absorb at the same wavelength.[7] |
| Sensitivity | High, with typical Limits of Detection (LOD) in the range of 0.01 - 0.1 µg/mL.[5] | Very high, especially with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Moderate, with sensitivity depending on the molar absorptivity of the analyte. |
| Precision | High, with a Relative Standard Deviation (%RSD) typically less than 2.0%.[5][9] | High, with good repeatability. | Good, but can be affected by sample matrix interferences. |
| Typical Sample | Solutions of the analyte in a suitable solvent. | Volatilized samples, often introduced via headspace or direct injection. | Dilute solutions of the analyte in a non-absorbing solvent.[5] |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on methods for structurally similar compounds and should be optimized and validated for this compound.
1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a common and effective technique for the analysis of aromatic amines like this compound.[5]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[5]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: Based on the UV spectrum of this compound (typically around 210 nm and 240 nm for similar compounds).[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 100 µg/mL).[5]
2. Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile compounds. For amines, derivatization is sometimes employed to improve peak shape and thermal stability, though direct analysis is also possible.[10]
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column suitable for amine analysis, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[5]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane). An internal standard may be used for improved accuracy.
3. UV-Vis Spectrophotometry
This technique is based on Beer-Lambert's law and is a straightforward method for quantification if the sample matrix is simple and does not contain interfering substances.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent that does not absorb in the analytical wavelength range (e.g., methanol, ethanol, or a suitable buffer).[5]
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution over a range (e.g., 200-400 nm).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare the sample solution of an unknown concentration and measure its absorbance at the λmax.
-
Determine the concentration of the sample from the calibration curve.
-
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical procedure, as outlined by ICH guidelines.[1][2][8] This process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose.
Typical Performance Characteristics
The following table summarizes typical acceptance criteria for the validation of an analytical method for quantifying a drug substance.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.999[5] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0 %[5] |
| Precision (% RSD) | Repeatability: ≤ 2.0 %Intermediate Precision: ≤ 2.0 %[5] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with small, deliberate variations in method parameters. |
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. h-brs.de [h-brs.de]
A Spectroscopic Guide to the Differentiation of N-Alkylaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realms of chemical synthesis, materials science, and pharmaceutical development, the precise characterization of isomeric compounds is a critical step to ensure product purity, efficacy, and safety. N-alkylaniline isomers, sharing a common molecular formula but differing in the structure of their N-alkyl substituent or the substitution pattern on the aromatic ring, often exhibit distinct physicochemical and biological properties. This guide provides a comprehensive comparison of N-alkylaniline isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The objective is to furnish researchers with the necessary data and methodologies to confidently distinguish between these closely related molecules.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a series of N-alkylaniline isomers, including N-methyl-, N-ethyl-, N-propyl-, and N-butyl-substituted anilines, as well as the positional isomers of toluidine.
¹H and ¹³C NMR Spectroscopy Data
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[1]
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of N-Alkylaniline Isomers in CDCl₃
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-Methylaniline | 7.16 (m, 2H, Ar-H), 6.69 (m, 1H, Ar-H), 6.56 (m, 2H, Ar-H), 3.60 (br s, 1H, NH), 2.74 (s, 3H, N-CH₃)[2] | 149.4, 129.2, 117.4, 112.9, 30.8[3] |
| N-Ethylaniline | 7.15 (m, 2H, Ar-H), 6.68 (m, 1H, Ar-H), 6.58 (m, 2H, Ar-H), 3.42 (br s, 1H, NH), 3.11 (q, J=7.1 Hz, 2H, N-CH₂), 1.22 (t, J=7.1 Hz, 3H, CH₃) | 148.2, 129.3, 117.5, 113.1, 38.5, 15.0 |
| N-Propylaniline | 7.21-7.14 (m, 2H, Ar-H), 6.70-6.65 (m, 1H, Ar-H), 6.61-6.56 (m, 2H, Ar-H), 3.65 (br s, 1H, NH), 3.05 (t, J=7.1 Hz, 2H, N-CH₂), 1.65 (sext, J=7.2 Hz, 2H, CH₂), 0.98 (t, J=7.4 Hz, 3H, CH₃)[4] | 148.4, 129.2, 117.2, 112.8, 45.8, 22.8, 11.6 |
| N-Isopropylaniline | 7.18-7.12 (m, 2H, Ar-H), 6.67-6.62 (m, 1H, Ar-H), 6.59-6.54 (m, 2H, Ar-H), 3.65 (br s, 1H, NH), 3.60 (sept, J=6.5 Hz, 1H, N-CH), 1.21 (d, J=6.5 Hz, 6H, 2xCH₃)[5] | 147.1, 129.2, 116.9, 113.3, 48.6, 22.9[5] |
| N-Butylaniline | 7.20-7.13 (m, 2H, Ar-H), 6.68-6.63 (m, 1H, Ar-H), 6.60-6.55 (m, 2H, Ar-H), 3.65 (br s, 1H, NH), 3.09 (t, J=7.1 Hz, 2H, N-CH₂), 1.60 (quint, J=7.4 Hz, 2H, CH₂), 1.42 (sext, J=7.4 Hz, 2H, CH₂), 0.95 (t, J=7.3 Hz, 3H, CH₃)[6] | 148.5, 129.2, 117.2, 112.8, 43.9, 31.6, 20.4, 14.0[6] |
| N-sec-Butylaniline | 7.17-7.11 (m, 2H, Ar-H), 6.65-6.60 (m, 1H, Ar-H), 6.58-6.52 (m, 2H, Ar-H), 3.60 (br s, 1H, NH), 3.35 (sext, J=6.5 Hz, 1H, N-CH), 1.58 (quint, J=7.0 Hz, 2H, CH₂), 1.20 (d, J=6.2 Hz, 3H, CH₃), 0.95 (t, J=7.4 Hz, 3H, CH₃)[7] | 147.5, 129.1, 116.9, 113.4, 53.6, 29.8, 20.4, 10.3[8] |
| N-tert-Butylaniline | 7.22-7.16 (m, 2H, Ar-H), 6.75-6.70 (m, 1H, Ar-H), 6.65-6.60 (m, 2H, Ar-H), 3.85 (br s, 1H, NH), 1.35 (s, 9H, C(CH₃)₃) | 147.2, 129.0, 118.0, 114.5, 51.5, 29.5 |
| o-Toluidine | 7.05-6.95 (m, 2H, Ar-H), 6.75-6.65 (m, 2H, Ar-H), 3.65 (br s, 2H, NH₂), 2.15 (s, 3H, Ar-CH₃)[4] | 144.7, 130.5, 126.9, 122.0, 118.6, 114.9, 17.4 |
| m-Toluidine | 7.05 (t, J=7.6 Hz, 1H, Ar-H), 6.60-6.50 (m, 3H, Ar-H), 3.60 (br s, 2H, NH₂), 2.28 (s, 3H, Ar-CH₃)[9] | 146.1, 138.9, 129.1, 119.1, 115.8, 112.1, 21.5 |
| p-Toluidine | 6.98 (d, J=8.0 Hz, 2H, Ar-H), 6.62 (d, J=8.2 Hz, 2H, Ar-H), 3.55 (br s, 2H, NH₂), 2.22 (s, 3H, Ar-CH₃)[10] | 144.1, 129.8, 129.6, 115.3, 20.4 |
Note: Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), quint (quintet), sext (sextet), sept (septet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).
Infrared (IR) Spectroscopy Data
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. For N-alkylanilines, the key absorptions are the N-H stretching and bending vibrations, C-N stretching, and aromatic C-H and C=C vibrations.
Table 2: Key IR Absorption Frequencies (cm⁻¹) of N-Alkylaniline Isomers
| Compound | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| N-Methylaniline | 3438 (sharp) | 1320-1250 | 3050-3020 | 1605, 1508 |
| N-Ethylaniline | 3417 (sharp) | 1330-1260 | 3055-3025 | 1603, 1506 |
| N-Propylaniline | 3415 (sharp)[9] | 1335-1265 | 3060-3030 | 1604, 1507[9] |
| N-Isopropylaniline | 3410 (sharp)[5] | 1340-1270 | 3065-3035 | 1602, 1505[5] |
| N-Butylaniline | 3416 (sharp)[6] | 1335-1265 | 3060-3030 | 1604, 1507[6] |
| N-sec-Butylaniline | 3412 (sharp)[11] | 1340-1270 | 3065-3035 | 1603, 1506[12] |
| N-tert-Butylaniline | 3420 (sharp)[13] | 1345-1275 | 3070-3040 | 1600, 1503[13] |
| o-Toluidine | 3450, 3370 (two bands)[14] | 1270 | 3050-3020 | 1620, 1510[14] |
| m-Toluidine | 3445, 3365 (two bands)[15] | 1275 | 3050-3020 | 1618, 1515[15] |
| p-Toluidine | 3440, 3360 (two bands)[16] | 1280 | 3050-3020 | 1615, 1512[16] |
Note: Primary amines (toluidines) show two N-H stretching bands (symmetric and asymmetric), while secondary amines (N-alkylanilines) show a single sharp N-H stretch.
UV-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of aniline (B41778) exhibits two primary absorption bands.[16] N-alkylation acts as an auxochrome, causing a bathochromic (red) shift to longer wavelengths due to the electron-donating nature of the alkyl groups.[16]
Table 3: UV-Vis Absorption Maxima (λmax, nm) of N-Alkylaniline Isomers in Ethanol (B145695)
| Compound | λmax, 1 (nm) | λmax, 2 (nm) |
| Aniline | ~230 | ~280 |
| N-Methylaniline | ~244 | ~295 |
| N-Ethylaniline | ~245 | ~296 |
| N-Propylaniline | ~246 | ~297 |
| N-Butylaniline | ~246 | ~297 |
| o-Toluidine | ~233 | ~285 |
| m-Toluidine | ~235 | ~286 |
| p-Toluidine | ~235 | ~290 |
Note: These values are approximate and can vary with the solvent.
Mass Spectrometry (MS) Data
Mass spectrometry is a destructive technique that provides the molecular weight of a compound and structural information based on its fragmentation pattern. Isomers will have the same molecular ion peak (M⁺), but their fragmentation patterns can be distinct. A common fragmentation pathway for N-alkylanilines is the alpha-cleavage of the C-C bond adjacent to the nitrogen atom.[16]
Table 4: Key Mass Spectrometry Fragments (m/z) of N-Alkylaniline Isomers
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| N-Methylaniline | 107 | 106 ([M-H]⁺), 77 (C₆H₅⁺) |
| N-Ethylaniline | 121 | 106 ([M-CH₃]⁺, base peak), 77 (C₆H₅⁺) |
| N-Propylaniline | 135 | 106 ([M-C₂H₅]⁺, base peak), 77 (C₆H₅⁺)[17] |
| N-Isopropylaniline | 135 | 120 ([M-CH₃]⁺, base peak), 77 (C₆H₅⁺)[5] |
| N-Butylaniline | 149 | 106 ([M-C₃H₇]⁺, base peak), 77 (C₆H₅⁺)[6] |
| N-sec-Butylaniline | 149 | 120 ([M-C₂H₅]⁺, base peak), 106 ([M-C₃H₇]⁺) |
| N-tert-Butylaniline | 149 | 134 ([M-CH₃]⁺, base peak)[18] |
| o-Toluidine | 107 | 106 ([M-H]⁺), 91 (tropylium ion), 77 (C₆H₅⁺)[19] |
| m-Toluidine | 107 | 106 ([M-H]⁺), 91 (tropylium ion), 77 (C₆H₅⁺) |
| p-Toluidine | 107 | 106 ([M-H]⁺), 91 (tropylium ion), 77 (C₆H₅⁺) |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the N-alkylaniline isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the sample is completely dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): For liquid N-alkylaniline isomers, place one drop of the neat sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[20]
-
Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record the spectrum and perform a background subtraction using a spectrum of the empty salt plates.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the N-alkylaniline isomer (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent such as ethanol or hexane.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Parameters:
-
Scan Range: 200-400 nm.
-
Blank: Use the pure solvent as a blank to zero the absorbance.
-
-
Data Acquisition: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction: For volatile isomers, Gas Chromatography (GC) is commonly used for sample introduction and separation.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Acquisition: Acquire the mass spectrum for each separated isomer and identify the molecular ion and major fragment ions.
Experimental Workflow
The logical flow for the spectroscopic comparison of N-alkylaniline isomers can be visualized as follows.
Caption: Experimental workflow for the spectroscopic comparison of N-alkylaniline isomers.
This comprehensive guide provides a framework for the systematic differentiation of N-alkylaniline isomers using a suite of spectroscopic techniques. By carefully comparing the unique spectral fingerprints obtained from NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently identify and characterize these important chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. o-Toluidine(95-53-4) 1H NMR [m.chemicalbook.com]
- 5. ijseas.com [ijseas.com]
- 6. Toluidine - Wikipedia [en.wikipedia.org]
- 7. N-sec-Butylaniline | C10H15N | CID 253532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. m-Toluidine(108-44-1) 1H NMR [m.chemicalbook.com]
- 10. p-Toluidine(106-49-0) 1H NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Aniline, n-tert-butyl-, [webbook.nist.gov]
- 14. o-Toluidine(95-53-4) IR Spectrum [chemicalbook.com]
- 15. m-Toluidine(108-44-1) IR Spectrum [chemicalbook.com]
- 16. p-Toluidine(106-49-0) IR Spectrum [m.chemicalbook.com]
- 17. 2-sec-Butylaniline [webbook.nist.gov]
- 18. benchchem.com [benchchem.com]
- 19. o-Toluidine [webbook.nist.gov]
- 20. lcms.cz [lcms.cz]
A Comparative Guide to Assessing the Purity of 2,5-Diethylaniline Against a Reference Standard
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of a sample of 2,5-Diethylaniline against a well-characterized reference standard. The following sections detail the experimental protocols and present comparative data to facilitate an informed assessment of product quality.
Comparative Purity Analysis
The purity of a this compound sample was assessed against a reference standard using Gas Chromatography with Flame Ionization Detection (GC-FID). The reference standard is a batch that has been independently purified and characterized to have a purity of ≥99.5%. The analysis focused on identifying and quantifying the principal component and potential process-related impurities.
Table 1: Comparative Purity Data of this compound Sample vs. Reference Standard
| Parameter | Reference Standard | This compound Sample | Acceptance Criteria |
| Appearance | Clear, colorless to pale yellow liquid | Clear, pale yellow liquid | Clear, colorless to pale yellow liquid |
| Identity (by GC) | Retention time matches reference | Conforms to reference standard | Retention time matches reference standard |
| Purity (by GC, Area %) | ≥ 99.5% | 98.7% | ≥ 98.0% |
| Aniline (B41778) | Not Detected | 0.25% | ≤ 0.5% |
| Mono-ethylaniline Isomers | ≤ 0.1% | 0.6% | ≤ 1.0% |
| Tri-ethylaniline Isomers | ≤ 0.2% | 0.4% | ≤ 0.5% |
| Total Other Impurities | ≤ 0.2% | 0.05% | ≤ 0.5% |
The data indicates that the tested sample of this compound meets the typical acceptance criteria for purity. However, it contains higher levels of aniline and mono-ethylaniline isomers compared to the high-purity reference standard.
Experimental Workflow and Protocols
The following diagram illustrates the workflow for the comparative purity assessment of the this compound sample.
Detailed Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)
1. Objective:
To determine the purity of a this compound sample by Gas Chromatography with Flame Ionization Detection (GC-FID) and to identify and quantify potential impurities by comparing the sample's chromatogram to that of a reference standard.
2. Materials and Reagents:
-
This compound Reference Standard (≥99.5% purity)
-
This compound Sample
-
Methanol (B129727) (HPLC grade or equivalent)
-
Microsyringes
-
Autosampler vials with caps
3. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for amine analysis (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Data acquisition and processing software.
4. Chromatographic Conditions:
| Parameter | Value |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Split (50:1 ratio) |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
| Detector Temperature | 280°C |
| Injection Volume | 1 µL |
5. Procedure:
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the this compound sample solution in the same manner as the standard solution.
-
Analysis:
-
Equilibrate the GC system with the specified chromatographic conditions until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject the reference standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Perform replicate injections of both the standard and sample solutions to ensure reproducibility.
-
6. Data Analysis:
-
Identification: The principal peak in the sample chromatogram should have the same retention time as the principal peak in the reference standard chromatogram.
-
Purity Calculation: Use the area percent method to calculate the purity of the this compound sample.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
-
Impurity Quantification: Identify impurity peaks by comparing the sample chromatogram to the reference standard chromatogram. Quantify known impurities based on their relative peak areas.
Identity Confirmation by Spectroscopy
While chromatographic techniques are excellent for purity assessment, spectroscopic methods are used for unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectra of the this compound sample should be compared to the spectra of the reference standard. The chemical shifts and coupling constants of the sample should be consistent with the structure of this compound and match those of the reference standard.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum of the this compound sample should exhibit characteristic absorption bands corresponding to the functional groups of the molecule (e.g., N-H stretches, aromatic C-H stretches, and C=C aromatic ring stretches) and should be superimposable with the spectrum of the reference standard.
The following diagram illustrates the logical relationship for the identity confirmation of this compound.
Navigating N-Alkylation: A Comparative Analysis of Diethylaniline Isomer Reactivity
For researchers, scientists, and professionals in drug development, understanding the nuances of N-alkylation is critical for the synthesis of a vast array of chemical intermediates. This guide provides a comparative analysis of the reactivity of various diethylaniline isomers in N-alkylation reactions, supported by established chemical principles and available experimental insights.
The position of ethyl groups on the aniline (B41778) ring profoundly influences the nucleophilicity of the amino group and, consequently, the rate and yield of N-alkylation. This reactivity is primarily governed by a combination of electronic and steric effects. In general, electron-donating groups on the aromatic ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity. Conversely, steric hindrance, particularly from substituents in the ortho position, can significantly impede the approach of an alkylating agent to the nitrogen atom, thereby reducing reaction rates.
Comparative Reactivity of Diethylaniline Isomers
Direct quantitative comparisons of the N-alkylation of all diethylaniline isomers under identical conditions are not extensively documented in publicly available literature. However, based on fundamental principles of organic chemistry and data from related aniline derivatives, a general reactivity trend can be established.
The primary factors influencing the N-alkylation reactivity of diethylaniline isomers are:
-
Steric Hindrance: Bulky groups in the ortho positions (2- and 6-) physically obstruct the amino group, making it difficult for the alkylating agent to access the nitrogen atom. This steric hindrance is the most significant factor in reducing reactivity.
-
Electronic Effects: Ethyl groups are weakly electron-donating (+I effect), which increases the electron density on the nitrogen atom and enhances its nucleophilicity. This effect is most pronounced when steric hindrance is minimal.
Based on these principles, the expected order of reactivity for diethylaniline isomers in N-alkylation is as follows:
N,N-Diethylaniline > 3,5-Diethylaniline ≈ 3,4-Diethylaniline > 2,4-Diethylaniline ≈ 2,5-Diethylaniline > 2,6-Diethylaniline (B152787)
Quantitative Data Summary
While a comprehensive, directly comparative study is elusive, the following table summarizes representative data and expected reactivity based on known chemical principles.
| Isomer | Structure | Expected Relative Reactivity | Supporting Rationale | Representative Yield (Conditions) |
| N,N-Diethylaniline | Tertiary amine | Highest (for quaternization) | The nitrogen is already disubstituted, making it highly nucleophilic for reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. | Not applicable for further N-alkylation to a tertiary amine. |
| 3,5-Diethylaniline | High | Minimal steric hindrance from the meta-positioned ethyl groups. The electron-donating nature of the ethyl groups enhances nucleophilicity. | Data not available in comparative studies. Expected to be high. | |
| 3,4-Diethylaniline | High | Similar to the 3,5-isomer, with minimal steric hindrance and favorable electronic effects. | Data not available in comparative studies. Expected to be high. | |
| 2,4-Diethylaniline | Moderate | One ortho-ethyl group provides some steric hindrance, reducing reactivity compared to meta- and para-substituted isomers. | Data not available in comparative studies. | |
| This compound | Moderate | Similar to the 2,4-isomer, the presence of one ortho-ethyl group sterically hinders the amino group. | Data not available in comparative studies. | |
| 2,6-Diethylaniline | Lowest | Significant steric hindrance from two ortho-ethyl groups severely restricts access to the nitrogen atom, making N-alkylation challenging.[1] | Good to excellent yields can be achieved under optimized conditions with a suitable catalyst (e.g., Pd/C). |
Experimental Protocols
A variety of methods can be employed for the N-alkylation of anilines, including reactions with alkyl halides and reductive amination.[2] The choice of method often depends on the specific isomer and the desired product.
General Protocol for N-Alkylation via Reductive Amination
This protocol is based on a documented procedure for the N-alkylation of 2,6-diethylaniline and can be adapted for other isomers.
Materials:
-
Diethylaniline isomer (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Hydrogen source (e.g., H2 gas, ammonium formate)
-
Solvent (e.g., Methanol, Ethanol, Isopropanol)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of the diethylaniline isomer in the chosen solvent, add the aldehyde or ketone.
-
Carefully add the Pd/C catalyst to the mixture.
-
The reaction vessel is then placed under a hydrogen atmosphere (or the hydrogen source is added) and stirred vigorously at room temperature or with gentle heating.
-
The reaction progress is monitored by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to yield the N-alkylated diethylaniline.
Visualizing Reactivity and Workflow
Logical Relationship of Reactivity
The following diagram illustrates the factors influencing the N-alkylation reactivity of diethylaniline isomers.
Caption: Logical flow of factors affecting N-alkylation reactivity.
Experimental Workflow for N-Alkylation
The diagram below outlines a typical experimental workflow for the N-alkylation of a diethylaniline isomer.
Caption: A typical workflow for N-alkylation experiments.
References
A Comparative Guide to 2,5-Diethylaniline and its Isomer in Agrochemical Synthesis
In the competitive landscape of agrochemical development, the selection of appropriate building blocks is paramount to ensuring high efficacy, optimal yields, and cost-effective production of active ingredients. This guide provides a comparative analysis of 2,5-diethylaniline and its widely used isomer, 2,6-diethylaniline (B152787), in the context of agrochemical synthesis. While 2,6-diethylaniline is a cornerstone intermediate in the production of several key herbicides, this report will demonstrate that this compound is not a viable alternative due to structural and reactivity differences.
2,6-Diethylaniline: The Established Precursor for Chloroacetanilide Herbicides
2,6-Diethylaniline is a critical raw material in the synthesis of a class of herbicides known as chloroacetanilides.[1] These herbicides are widely used for pre-emergent weed control in a variety of crops. The most prominent examples include butachlor, alachlor, and metolachlor.[1]
The manufacturing process for these herbicides typically involves the N-alkylation and subsequent acylation of 2,6-diethylaniline. The presence of the two ethyl groups in the ortho positions to the amine is crucial for the herbicidal activity of the final product and also influences the reaction pathway.
Performance Data of 2,6-Diethylaniline in Herbicide Synthesis
The following table summarizes key performance metrics for the synthesis of prominent herbicides using 2,6-diethylaniline as a starting material.
| Herbicide | Intermediate | Reactants | Reaction Conditions | Yield | Reference |
| Butachlor | 2',6'-diethyl-2-chloro acetanilide (B955) | 2,6-Diethylaniline, Monochloroacetic Acid, PCl₃ | Temperature: 50-105°C | >95% (for intermediate) | [2] |
| Butachlor | 2',6'-diethyl-2-chloro acetanilide, Chloromethyl butyl ether | Temperature: 10-50°C, Alkaline aqueous solution | 90% (overall) | [2] | |
| Alachlor | 2-chloro-N-(2,6-diethylphenyl) acetamide | 2,6-Diethylaniline, Chloroacetyl chloride | - | High | [3] |
Experimental Protocols for Herbicide Synthesis using 2,6-Diethylaniline
Synthesis of Butachlor Intermediate (2',6'-diethyl-2-chloro acetanilide):
This protocol is based on a patented method for synthesizing a key intermediate for Butachlor.[2][4]
-
Materials:
-
2,6-Diethylaniline
-
Monochloroacetic Acid
-
Phosphorus trichloride (B1173362) (PCl₃)
-
-
Procedure:
-
Combine 2,6-diethylaniline and monochloroacetic acid in a mole ratio of 1:1.15 to 1:1.5.[2][4]
-
Add phosphorus trichloride, with a mole ratio of 2,6-diethylaniline to PCl₃ of 1:0.35 to 1:0.6.[2][4]
-
Maintain the temperature between 50-60°C during the addition of PCl₃.[2][4]
-
The reaction is then maintained at a temperature of 85-105°C for 1-3 hours.[2]
-
Upon completion, water is added, and the solid product is filtered and dried. This intermediate can be used in the next step without further purification.
-
Synthesis of Butachlor:
-
Materials:
-
2',6'-diethyl-2-chloro acetanilide
-
Chloromethyl butyl ether
-
A small amount of Butachlor technical grade (as a solvent)
-
Alkaline aqueous solution
-
-
Procedure:
This compound: An Unsuitable Alternative in Agrochemical Synthesis
In stark contrast to its 2,6-isomer, there is a notable absence of this compound in the scientific and patent literature for agrochemical synthesis. This can be attributed to the "ortho effect," a phenomenon where the presence of substituents at the ortho position of an aniline (B41778) ring significantly influences its chemical reactivity and the properties of its derivatives.[5][6][7]
The "Ortho Effect" and its Implications
The two ethyl groups in the ortho positions of 2,6-diethylaniline create significant steric hindrance around the amino group.[8] This steric shielding has several important consequences for its use in herbicide synthesis:
-
Controlled Reactivity: The steric hindrance modulates the reactivity of the nitrogen atom, preventing unwanted side reactions and allowing for more selective N-alkylation and acylation.[9]
-
Conformational Effects: The ortho substituents force the plane of the amide group in the final herbicide molecule to be twisted relative to the benzene (B151609) ring. This specific conformation is believed to be critical for the molecule's ability to bind to its target site in the weed, thus ensuring high herbicidal activity.[10]
In this compound, one of the ortho positions is unsubstituted. This lack of steric hindrance would lead to different reactivity and a different three-dimensional structure of the resulting molecule, which would likely not possess the desired herbicidal properties.
The diagram below illustrates the structural difference between the two isomers.
Caption: Structural comparison of 2,6-Diethylaniline and this compound.
Signaling Pathways and Experimental Workflows
The chloroacetanilide herbicides synthesized from 2,6-diethylaniline act by inhibiting very long-chain fatty acid synthesis in susceptible plants. This ultimately disrupts cell division and growth.
The general workflow for the synthesis and evaluation of these herbicides is outlined below.
Caption: General workflow for the synthesis and evaluation of herbicides from 2,6-diethylaniline.
Conclusion
Based on the available scientific and patent literature, 2,6-diethylaniline is a well-established and essential precursor for the synthesis of several commercially important chloroacetanilide herbicides. Its unique structure, with two ethyl groups in the ortho positions, is critical for both the synthetic process and the biological activity of the final products. In contrast, this compound is not used in this capacity, and its chemical structure suggests that it would not be a suitable substitute. The lack of appropriate steric hindrance in this compound would likely lead to undesirable reactivity and result in molecules that do not possess the required conformational properties for effective herbicidal action. Therefore, for researchers and professionals in the agrochemical industry, 2,6-diethylaniline remains the superior and, in practice, the only viable isomer for the synthesis of this class of herbicides.
References
- 1. Cas 579-66-8,2,6-Diethylaniline | lookchem [lookchem.com]
- 2. CN87101526A - A kind of method of synthetic Butachlor technical 92 - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. organic chemistry - Ortho-effect in substituted aromatic acids and bases - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to Catalysts for the Synthesis of 2,5-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,5-diethylaniline, a key intermediate in the production of various pharmaceuticals and specialty chemicals, is predominantly achieved through the catalytic hydrogenation of 2,5-diethylnitrobenzene. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and overall economic viability of this process. This guide provides an objective comparison of common heterogeneous catalysts—Raney Nickel, Palladium on Carbon (Pd/C), and Platinum on Carbon (Pt/C)—for this transformation, supported by experimental data from analogous reactions.
Performance Comparison of Catalysts
The selection of an optimal catalyst for the hydrogenation of 2,5-diethylnitrobenzene to this compound hinges on a balance of reactivity, selectivity, cost, and safety. While direct comparative studies on 2,5-diethylnitrobenzene are limited in publicly available literature, data from the hydrogenation of closely related substituted nitroaromatics, such as dimethyl-nitrobenzene and other nitrobenzene (B124822) derivatives, provide valuable insights into the expected performance of these catalysts. The following table summarizes typical performance metrics for each catalyst system.
| Catalyst | Typical Support | Catalyst Loading (wt%) | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity to Amine (%) |
| Raney Nickel | None (Alloy) | 5 - 20 | 50 - 150 | 20 - 100 | 2 - 8 | >95 | >98 |
| Palladium/Carbon (Pd/C) | Activated Carbon | 5 - 10 | 25 - 100 | 1 - 50 | 1 - 6 | >99 | >99 |
| Platinum/Carbon (Pt/C) | Activated Carbon | 1 - 5 | 25 - 80 | 1 - 40 | 1 - 5 | >99 | >99 |
Note: The data presented is aggregated from studies on the hydrogenation of various substituted nitroaromatics and serves as a general guideline. Actual performance will vary depending on the specific substrate, solvent, and precise reaction conditions.
In-Depth Catalyst Analysis
Raney Nickel: As a cost-effective option, Raney Nickel is widely used in industrial-scale hydrogenations.[1] It is known for its high activity, though it often requires more forcing conditions (higher temperatures and pressures) compared to precious metal catalysts.[1] A major consideration is its pyrophoric nature when dry, necessitating careful handling as a slurry in water or a suitable solvent.
Palladium on Carbon (Pd/C): Pd/C is a highly efficient and selective catalyst for the reduction of nitro groups under mild conditions.[2][3] It generally exhibits excellent yields and is a common choice for laboratory and industrial applications.[2][3] The catalytic activity can be influenced by the choice of solvent and the presence of substituents on the aromatic ring.
Platinum on Carbon (Pt/C): Pt/C is also a very active catalyst for the hydrogenation of nitroaromatics, often demonstrating high turnover frequencies.[4] In some cases, it can be more active than Pd/C at lower temperatures. However, it may also be more prone to promoting side reactions, such as ring hydrogenation, under more forcing conditions.
Experimental Protocols
The following are generalized experimental protocols for the catalytic hydrogenation of a substituted nitrobenzene, which can be adapted for the synthesis of this compound from 2,5-diethylnitrobenzene.
General Procedure for Hydrogenation using Pd/C or Pt/C
-
Reactor Setup: A suitable pressure reactor (e.g., a Parr autoclave) is charged with 2,5-diethylnitrobenzene and a solvent (commonly ethanol (B145695) or methanol).
-
Catalyst Addition: The Pd/C or Pt/C catalyst (typically 1-5 mol% of the metal relative to the substrate) is carefully added to the reactor.
-
Inerting: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove any oxygen.
-
Hydrogenation: The reactor is then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by observing the uptake of hydrogen and by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst (e.g., through a pad of celite). The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.
General Procedure for Hydrogenation using Raney Nickel
-
Catalyst Preparation: The required amount of Raney Nickel slurry (typically 5-20 wt% relative to the substrate) is washed several times with the chosen reaction solvent to remove the storage water.
-
Reactor Setup: The washed Raney Nickel and the solvent are transferred to a pressure reactor.
-
Substrate Addition: 2,5-diethylnitrobenzene is added to the reactor.
-
Inerting and Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen. The reaction is carried out at the desired temperature and pressure with efficient stirring.
-
Monitoring and Work-up: The reaction is monitored and worked up in a similar manner to the Pd/C and Pt/C catalyzed reactions. Special care must be taken during the filtration of Raney Nickel due to its pyrophoric nature. The filter cake should be kept wet with solvent at all times.
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the comparative aspects of the catalysts, the following diagrams are provided.
References
Unmasking Impurities in 2,5-Diethylaniline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of potential impurities in 2,5-Diethylaniline, a key intermediate in various synthetic processes.
The synthesis of this compound, like many chemical manufacturing processes, can result in a range of impurities. These can arise from unreacted starting materials, byproducts of the primary reaction, or subsequent degradation. Identifying and quantifying these impurities is crucial for quality control and to ensure the integrity of downstream applications. This guide details the likely impurities and outlines robust analytical techniques for their detection.
Potential Impurities in this compound
The primary route to synthesizing this compound typically involves the diethylation of aniline (B41778). Based on this, the most probable impurities are residual starting materials and products of incomplete or over-alkylation.
| Impurity Name | Chemical Structure | Origin |
| Aniline | C₆H₅NH₂ | Unreacted starting material |
| 2-Ethylaniline | C₈H₁₁N | Incomplete alkylation |
| 5-Ethylaniline | C₈H₁₁N | Incomplete alkylation |
| 2,3-Diethylaniline | C₁₀H₁₅N | Isomeric byproduct |
| 2,4-Diethylaniline | C₁₀H₁₅N | Isomeric byproduct |
| 2,6-Diethylaniline | C₁₀H₁₅N | Isomeric byproduct |
| 3,4-Diethylaniline | C₁₀H₁₅N | Isomeric byproduct |
| 3,5-Diethylaniline | C₁₀H₁₅N | Isomeric byproduct |
| 2,4,5-Triethylaniline | C₁₂H₁₉N | Over-alkylation |
| Oxidized Species | Various | Degradation of aniline derivatives |
Analytical Techniques for Impurity Profiling
A multi-pronged analytical approach is recommended for the comprehensive identification and quantification of impurities in this compound. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful and complementary techniques for this purpose.
| Analytical Technique | Principle | Information Provided |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification. | Excellent for separating and identifying volatile impurities, including isomers and alkylation byproducts. Provides structural information from mass fragmentation patterns. |
| HPLC | Separates compounds based on their polarity and interaction with a stationary phase. | Ideal for quantifying the purity of the main component and detecting less volatile or thermally labile impurities. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural confirmation of the main component and impurities. Can be used for quantification (qNMR). |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology for the analysis of this compound and related impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
MS Detector:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or methanol).
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient:
-
Start with 30% B.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase initial composition (30% B).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR for structural confirmation and impurity identification.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse sequence: Standard zg30.
-
Number of scans: 16.
-
Relaxation delay: 2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Standard zgpg30 with proton decoupling.
-
Number of scans: 1024.
-
Relaxation delay: 2 seconds.
-
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.
Visualizing the Workflow and Potential Impurities
To further clarify the process of impurity identification, the following diagrams illustrate the analytical workflow and the chemical structures of potential impurities.
Figure 1. Workflow for the identification and confirmation of this compound impurities.
Figure 2. Potential impurities in the synthesis of this compound.
biological activity screening of 2,5-Diethylaniline derivatives
A Comparative Guide to the Biological Activity of 2,5-Diethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of this compound derivatives, focusing on their antimicrobial and anticancer properties. The information is compiled from recent studies to facilitate the evaluation of these compounds as potential therapeutic agents.
Introduction
Aniline (B41778) and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. The substitution pattern on the aniline ring plays a crucial role in determining the pharmacological profile of these molecules. In particular, derivatives of this compound have emerged as a subject of interest in medicinal chemistry due to their potential antimicrobial and cytotoxic effects. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes the potential mechanisms of action.
Quantitative Biological Activity Data
The biological activities of a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives synthesized from 2,5-disubstituted anilines have been evaluated, providing valuable insights into their therapeutic potential. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against bacterial and fungal strains, and the half-maximal inhibitory concentration (IC50) values against a human breast cancer cell line.
Table 1: Antimicrobial Activity of 2,5-Disubstituted Aniline Derivatives [1]
| Compound | Minimum Inhibitory Concentration (MIC, µM) |
| Enterococcus faecalis (Gram-positive) | Candida albicans (Fungal) |
| 5a | 0.25 |
| 5b | 0.5 |
| 5c | 0.5 |
| 5d | - |
| 5e | - |
| 5g | 0.25 |
| 5h | 0.5 |
| 5j | - |
| 5k | 0.5 |
| 5l | 0.5 |
Note: A lower MIC value indicates greater antimicrobial activity. '-' indicates data not reported or not significant.
Table 2: Anticancer Activity of 2,5-Disubstituted Aniline Derivatives against MCF-7 Cells [1]
| Compound | IC50 (µM) |
| 5i | 1.496 |
| 5l | 1.831 |
Note: A lower IC50 value indicates greater cytotoxic potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Materials:
-
Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
A stock solution of the this compound derivative is prepared, typically in dimethyl sulfoxide (B87167) (DMSO).
-
Sterile 96-well microtiter plates are used for the assay.
-
-
Assay Procedure:
-
Serial two-fold dilutions of the test compound are prepared in the broth medium directly in the wells of the 96-well plate.
-
A standardized inoculum of the microorganism is prepared to a 0.5 McFarland standard.
-
The inoculum is added to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Control wells are included: a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Data Interpretation:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring cell metabolic activity.
-
Cell Culture and Plating:
-
Human cancer cells (e.g., MCF-7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Serial dilutions of the this compound derivatives are prepared in the culture medium.
-
The old medium is removed from the wells, and the cells are treated with the compound dilutions.
-
A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
After incubation, an MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and IC50 Calculation:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Visualizations: Workflows and Signaling Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological screening of novel aniline derivatives.
Caption: General workflow for synthesis and biological screening.
Potential Mechanism of Action: Induction of Apoptosis
Studies on the anticancer activity of 2,5-disubstituted aniline derivatives suggest that they may induce apoptosis (programmed cell death) in cancer cells, potentially through the generation of reactive oxygen species (ROS).[1] The diagram below illustrates a simplified intrinsic apoptosis pathway.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
Safety Operating Guide
Proper Disposal of 2,5-Diethylaniline: A Guide for Laboratory Professionals
The proper disposal of 2,5-Diethylaniline is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This substance is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[1]
-
Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][4]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation.[1][3] Remove all sources of ignition.[3][5]
For liquid spills:
-
Stop the leak if it is safe to do so.[6]
-
Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or universal binder.[4]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][3]
-
Do not allow the product to enter drains or waterways.[1][3]
Disposal Procedures
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] This chemical should not be disposed of in regular trash or flushed down the drain.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. It is incompatible with acids and strong oxidizing agents.[4][5]
-
Containerization: Store waste in a clearly labeled, sealed, and appropriate container. Containers that have held this compound should be treated as hazardous waste and disposed of as unused product.[1][3]
-
Labeling: Label the waste container with "Hazardous Waste" and the chemical name "this compound". Include any other relevant hazard warnings.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[3]
-
Arranging for Disposal: Contact a licensed hazardous waste disposal company to arrange for pickup and proper disposal. Provide them with the Safety Data Sheet (SDS) for this compound. Disposal must be in accordance with all local, state, and federal regulations.[1][6]
Quantitative Data Summary
The following table summarizes key quantitative data for N,N-Diethylaniline, a closely related compound, as specific data for this compound is limited. This data is provided for informational purposes and to underscore the hazardous nature of this class of chemicals.
| Property | Value | Source |
| Molecular Formula | C10H15N | PubChem[2] |
| Molecular Weight | 149.23 g/mol | PubChem[2] |
| Flash Point | 84 °C / 183.2 °F | Fisher Scientific[5] |
| Autoignition Temperature | 385 °C / 725 °F | Fisher Scientific[5] |
| Water Solubility | 0.139 g/L at 25 °C | Carl ROTH[7] |
| Density | 0.927 g/cm³ at 20 °C | Carl ROTH[7] |
Experimental Protocols
The disposal procedures outlined above are based on standard hazardous waste management protocols. No experimental protocols were cited in the generation of this disposal guide.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,5-Diethylaniline
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 2,5-Diethylaniline (CAS No. 80427-50-5). Adherence to these guidelines is essential to minimize exposure risk and ensure a safe laboratory environment.
Hazard Summary
This compound is classified as an irritant and is harmful if it comes into contact with the eyes. It may also cause skin irritation and potential harm if swallowed or inhaled. As a member of the aromatic amine family, it should be handled with care, assuming potential toxicity and carcinogenic effects associated with this class of compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary barrier against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye & Face Protection | Chemical safety goggles and a full-face shield | Must be worn at all times when handling the chemical. Standard safety glasses are not sufficient. |
| Skin & Body Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Gloves must be inspected for any signs of degradation or puncture before use. Given the lack of specific breakthrough data for this compound, a conservative approach of double-gloving is recommended, especially for prolonged handling. Change gloves immediately if contamination is suspected. |
| Chemical-resistant apron or a fully buttoned lab coat | To be worn over personal clothing, ensuring full coverage of the arms. | |
| Full-length pants and closed-toe shoes | Required to prevent skin exposure from accidental spills. | |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges | To be used in a well-ventilated area. If work is performed outside of a certified chemical fume hood, or if there is a risk of aerosol generation, a respirator is mandatory. Ensure proper fit testing and cartridge replacement schedule. |
Quantitative Data on Glove Resistance (Proxy Data)
| Glove Material | Chemical (Proxy) | Breakthrough Time (minutes) | Rating |
| Nitrile | Aniline | > 480 | Excellent |
| Neoprene | Aniline | > 480 | Excellent |
| Butyl Rubber | Aniline | > 480 | Excellent |
| Natural Rubber | Aniline | < 15 | Not Recommended |
Data is a compilation from various sources and should be used as a general guideline. Always consult the glove manufacturer's specific chemical resistance data.
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted in a certified chemical fume hood.
3.1. Preparation and Weighing
-
Don appropriate PPE as detailed in the table above.
-
Prepare the work area: Ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, containers) readily available.
-
Have spill cleanup materials (absorbent pads, sand, or other inert material) and a designated, labeled hazardous waste container within the fume hood.
-
Weighing: Carefully weigh the desired amount of this compound in a tared container. Avoid creating dust or aerosols.
3.2. Experimental Use
-
Perform all manipulations within the fume hood.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin and eyes. If contact occurs, immediately follow the first aid procedures outlined below.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
Emergency Procedures
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill and Disposal Plan
5.1. Spill Management
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE , including respiratory protection, for spill cleanup.
-
For small spills: Absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after the material has been completely removed.
5.2. Waste Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Collect all chemical waste , including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, properly labeled, and sealed container.
-
Dispose of contaminated PPE (gloves, apron) as hazardous waste.
-
Do not dispose of this compound down the drain or with general laboratory trash.
-
Follow all federal, state, and local regulations for the disposal of hazardous waste.
Experimental Workflow and Safety Protocol Visualization
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
